molecular formula C6H7N3O2 B2412344 6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide CAS No. 88394-06-3

6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide

Katalognummer: B2412344
CAS-Nummer: 88394-06-3
Molekulargewicht: 153.141
InChI-Schlüssel: WUPAWCXFTGKASP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide is a useful research compound. Its molecular formula is C6H7N3O2 and its molecular weight is 153.141. The purity is usually 95%.
BenchChem offers high-quality 6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

5-methyl-2-oxo-1H-pyrazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c1-3-2-8-6(11)4(9-3)5(7)10/h2H,1H3,(H2,7,10)(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUPAWCXFTGKASP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=O)C(=N1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Crystal Structure Analysis of 6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide: A Technical Guide for Solid-State Characterization

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, understanding the solid-state properties of active pharmaceutical ingredients (APIs) and their precursors is a non-negotiable phase of rational drug design. 6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide (CAS: 88394-06-3) is a critical pyrazine derivative structurally analogous to broad-spectrum viral polymerase inhibitors such as T-1105 and Favipiravir (T-705)[1]. This whitepaper provides an in-depth, self-validating technical workflow for the crystallographic analysis of this molecule, detailing the causality behind tautomeric equilibrium, supramolecular assembly, and the rigorous X-ray diffraction (XRD) protocols required to characterize it.

Solid-State Chemistry & Tautomeric Equilibrium

Pyrazine-2-carboxamides are characterized by a dynamic tautomeric equilibrium between their 3-hydroxy and 3-oxo forms. While this equilibrium is highly solvent-dependent in solution, the solid-state environment overwhelmingly favors the 3-oxo-3,4-dihydro tautomer.

The Causality of Tautomeric Preference: Why does the 3-oxo form dominate the crystal lattice? The 3-oxo configuration facilitates the formation of a highly stable intramolecular hydrogen bond between the carboxamide nitrogen and the adjacent carbonyl oxygen. This resonance-stabilized interaction locks the molecule into a nearly planar geometry. Crystallographic studies of closely related methyl-substituted analogs reveal extreme planarity, with the dihedral angle between the pyrazine ring and the carboxamide group measuring approximately 2.14°[2]. This planarity minimizes steric hindrance and maximizes the efficiency of 3D crystal packing, driving the thermodynamic preference for the 3-oxo state during nucleation.

Experimental Methodology: Crystallization & X-Ray Diffraction

To obtain high-resolution structural data, the experimental protocol must function as a self-validating system. The choices made during solvent selection and temperature control directly cross-verify the refinement of the final structural model.

Protocol 1: Single Crystal Growth via Slow Evaporation
  • Solvent Screening & Dissolution: Dissolve 10–15 mg of 6-methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide in a 1:1 (v/v) binary mixture of methanol and ethyl acetate.

    • Mechanistic Rationale: Methanol acts as a strong hydrogen-bond disruptor to fully solvate the tautomers, while the semi-polar ethyl acetate serves as an antisolvent to tightly modulate the rate of supersaturation.

  • Filtration: Pass the solution through a 0.22 μm PTFE syringe filter into a clean, borosilicate glass vial. This removes heterogeneous particulate matter that could induce premature, low-quality nucleation.

  • Controlled Evaporation: Seal the vial with Parafilm, puncture 2-3 microscopic holes, and incubate at a highly stable 20°C in a vibration-free environment. Block-shaped single crystals suitable for XRD typically harvest within 5–7 days.

Protocol 2: X-Ray Data Collection
  • Crystal Mounting: Under a polarized light microscope, select a crystal with optimal dimensions (e.g., 0.2 × 0.2 × 0.1 mm) exhibiting uniform extinction. Mount it on a MiTeGen loop using perfluoropolyether oil to prevent atmospheric degradation.

  • Cryocooling (Critical Step): Flash-cool the mounted crystal to 100 K using an open-flow liquid nitrogen cryostat.

    • Mechanistic Rationale: Cryocooling drastically minimizes atomic thermal vibrations (Debye-Waller factors). This is absolutely critical for accurately locating the tautomeric hydrogen atom on the N4 position of the pyrazine ring in the difference Fourier map, rather than misassigning it to the exocyclic oxygen.

  • Diffraction: Collect data using a single-crystal X-ray diffractometer equipped with a microfocus Mo Kα (λ = 0.71073 Å) or Cu Kα source.

Crystallographic Data & Supramolecular Motifs

In the crystal lattice, 6-methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide molecules self-assemble into highly ordered supramolecular architectures. The primary driving force is the formation of inversion dimers via strong intermolecular N–H···O hydrogen bonds, which creates a characteristic R22​(8) ring motif .

These dimers are further interconnected by secondary N–H···N and C–H···O hydrogen bonds to generate continuous ribbons. Finally, offset π–π interactions between the planar pyrazine rings stabilize the layered 3D architecture along the crystallographic axes[3].

Table 1: Anticipated Crystallographic Parameters
ParameterAnticipated Value RangeStructural & Pharmacological Significance
Crystal System Monoclinic / TriclinicTypical for planar organic molecules optimizing packing density[3].
Space Group P21​/c or P1ˉ Centrosymmetric groups facilitate the formation of inversion dimers.
Dihedral Angle < 3.0°Indicates extreme molecular planarity due to intramolecular resonance[2].
Primary Motif R22​(8) DimerDictates the API's melting point, solubility, and dissolution rate.
π-π Stacking 3.3 - 3.7 ÅStabilizes the 3D layered architecture, impacting powder flow properties[3].

Computational Refinement Workflow

The structural solution relies on direct methods followed by rigorous least-squares refinement. The logical progression below illustrates the critical path from raw diffraction images to a validated crystallographic information file (CIF).

XRD_Workflow N1 Sample Preparation (6-Methyl Analog) N2 Solvent Screening (Slow Evaporation) N1->N2 N3 Single Crystal Selection (Microscope) N2->N3 Crystal Growth N4 Data Collection (X-Ray Diffractometer, 100K) N3->N4 Mounting N5 Data Reduction & Integration (CrysAlisPro / APEX) N4->N5 N6 Structure Solution (SHELXT - Direct Methods) N5->N6 N7 Structure Refinement (SHELXL - Least Squares) N6->N7 N8 Validation & CIF Generation (checkCIF) N7->N8 Final Model

Caption: Step-by-step crystallographic workflow for 6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide.

Conclusion

The crystal structure analysis of 6-methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide provides profound insights into its tautomeric preferences and supramolecular assembly. By employing rigorous, low-temperature X-ray diffraction protocols, researchers can unambiguously define the hydrogen-bonding networks—specifically the R22​(8) inversion dimers—that dictate the molecule's physicochemical properties. This structural foundation is indispensable for downstream pharmaceutical formulation, polymorph screening, and analog optimization in antiviral drug development.

References

  • Journal of Medicinal Chemistry (ACS Publications). "Prodrugs of the Phosphoribosylated Forms of Hydroxypyrazinecarboxamide Pseudobase T-705 and Its De-Fluoro Analogue T-1105 as Potent Influenza Virus Inhibitors." URL:[Link]

  • National Institutes of Health (PMC). "Crystal structures of N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide (monoclinic polymorph) and related derivatives." URL:[Link]

  • RCSB Protein Data Bank. "4KN6: Crystal structure of human hypoxanthine-guanine phosphoribosyltransferase in complex with 6-fluoro-3-hydroxy-2-pyrazinecarboxamide (T-705) ribose-5." URL:[Link]

Sources

An In-depth Technical Guide to the Mechanism of Action of Favipiravir and its Active Metabolite

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the molecular mechanism of action of the broad-spectrum antiviral agent Favipiravir (T-705). As a prodrug, Favipiravir requires intracellular conversion to its active form, Favipiravir ribofuranosyl-5'-triphosphate (T-705-RTP), to exert its antiviral effects. The primary target of T-705-RTP is the highly conserved RNA-dependent RNA polymerase (RdRp) enzyme, which is essential for the replication of most RNA viruses. This guide elucidates the multi-step metabolic activation pathway, details the dual mechanisms of RdRp inhibition—lethal mutagenesis and chain termination—and presents the experimental evidence that underpins our current understanding. We provide detailed protocols for key validation assays, quantitative data on inhibitory concentrations, and visual diagrams of the core pathways to offer a complete resource for researchers, virologists, and drug development professionals.

Introduction: The Emergence of a Broad-Spectrum Pyrazinecarboxamide Derivative

Favipiravir (6-fluoro-3-hydroxy-2-pyrazinecarboxamide) is a synthetic pyrazinecarboxamide derivative discovered through the screening of a chemical library for anti-influenza activity.[1] Unlike many antiviral agents that target virus-specific proteins like neuraminidase or proteases, Favipiravir targets the fundamental machinery of viral replication—the RNA-dependent RNA polymerase (RdRp).[2][3] This strategic choice of target is a cornerstone of its broad-spectrum activity, demonstrating efficacy against a wide array of RNA viruses, including influenza viruses, arenaviruses, bunyaviruses, flaviviruses, and coronaviruses.[1][2]

The compound itself, however, is an inactive prodrug. Its therapeutic action is entirely dependent on its conversion within the host cell into a molecular mimic of a purine nucleotide. This guide will deconstruct this process, from cellular uptake to the ultimate disruption of viral genome replication.

Intracellular Metabolic Activation: The Genesis of the Active Agent

For Favipiravir to become an effective antiviral, it must first be recognized and processed by the host cell's enzymatic machinery. This multi-step intracellular activation is a critical prerequisite for its mechanism of action.[3][4]

  • Cellular Uptake: Favipiravir is transported across the cell membrane into the cytoplasm. While the specific transporters are not fully elucidated, effective uptake is observed across various cell lines.[4]

  • Phosphoribosylation: The initial and rate-limiting step is the conversion of Favipiravir to its monophosphate form, Favipiravir-ribofuranosyl-5'-monophosphate (T-705-RMP). This reaction is catalyzed by the host enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[5][6]

  • Phosphorylation: Subsequently, host cellular kinases catalyze the phosphorylation of T-705-RMP to its diphosphate (T-705-RDP) and finally to its pharmacologically active triphosphate form, T-705-RTP.[4][5]

This reliance on host enzymes for activation is a key feature of many nucleoside analog drugs. The efficiency of this pathway can vary between cell types, influencing the compound's overall potency in different tissues.[4]

Metabolic_Activation_of_Favipiravir cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytoplasm) Favipiravir_prodrug Favipiravir (Prodrug) Favipiravir_internal Favipiravir Favipiravir_prodrug->Favipiravir_internal Cellular Uptake T705_RMP T-705-RMP (Monophosphate) Favipiravir_internal->T705_RMP Phosphoribosylation (Host HGPRT) T705_RDP T-705-RDP (Diphosphate) T705_RMP->T705_RDP Phosphorylation (Host Kinases) T705_RTP T-705-RTP (Active Triphosphate Form) T705_RDP->T705_RTP Phosphorylation (Host Kinases) RdRp Viral RNA-dependent RNA Polymerase (RdRp) T705_RTP->RdRp Targets Viral RdRp

Caption: Intracellular conversion of Favipiravir to its active form, T-705-RTP.

The Core Mechanism of Action: A Two-Pronged Attack on Viral Replication

The active metabolite, T-705-RTP, functions as a purine analogue, being mistakenly recognized by the viral RdRp as a substrate in place of natural adenosine or guanosine triphosphates (ATP or GTP).[2][7] This misrecognition leads to two primary, non-mutually exclusive antiviral mechanisms.

Lethal Mutagenesis (Error Catastrophe)

The predominant mechanism of action for Favipiravir is the induction of lethal mutagenesis.[8][9][10] RNA viruses naturally exist as a diverse population of genetic variants, or "quasispecies," due to the low fidelity of their RdRp enzymes. Lethal mutagenesis exploits this inherent error-proneness.

When T-705-RTP is incorporated into the nascent viral RNA strand, it does not immediately terminate synthesis. Instead, its ambiguous structure can cause mispairing during subsequent rounds of replication. This leads to a significant increase in transition mutations, particularly G-to-A and C-to-U changes.[8][9] The accumulation of these mutations across the viral genome surpasses a critical error threshold, resulting in a catastrophic loss of viral fitness and infectivity, ultimately leading to the extinction of the viral population.[8][11][12] This mechanism explains why the development of resistance is difficult; the drug's efficacy relies on generating a broad spectrum of non-viable mutants rather than simply blocking a single enzymatic step.[9]

RNA Chain Termination

In addition to mutagenesis, T-705-RTP can also act as a chain terminator.[12][13] While single incorporation events may not always halt synthesis, the incorporation of two consecutive T-705-RTP molecules can prevent further primer extension by the RdRp.[14] The efficiency of chain termination can vary depending on the specific viral polymerase and the sequence context of the RNA template. While considered a component of its activity, evidence suggests that for many viruses, lethal mutagenesis is the more dominant and potent mechanism.[9][10]

Mechanism_of_Action cluster_replication Viral RNA Replication Complex cluster_outcomes Antiviral Outcomes RdRp Viral RdRp Nascent Nascent RNA Strand RdRp->Nascent Incorporation Template Viral RNA Template Mutagenesis Lethal Mutagenesis (Increased G→A, C→U mutations) Nascent->Mutagenesis Leads to Termination Chain Termination (Inhibition of elongation) Nascent->Termination Leads to T705_RTP T-705-RTP (Purine Analog) T705_RTP->RdRp Competitive Binding NTPs Natural NTPs (ATP, GTP) NTPs->RdRp Competitive Binding Extinction Viral Extinction (Loss of Infectivity) Mutagenesis->Extinction Termination->Extinction

Caption: Dual mechanisms of action of T-705-RTP on the viral RdRp complex.

Selectivity and Safety Profile

A crucial aspect of any antiviral agent is its selectivity for viral targets over host cellular machinery. T-705-RTP demonstrates a high degree of selectivity. It is a potent inhibitor of viral RdRp, with 50% inhibitory concentrations (IC50) often in the nanomolar range.[2][15] In contrast, its inhibitory activity against human DNA polymerases (α, β, γ) and RNA polymerase II is significantly weaker, with IC50 values that are several orders of magnitude higher (in the high micromolar to millimolar range).[16] This wide therapeutic window is attributed to the structural differences between viral RdRp and human polymerases, ensuring that the drug preferentially disrupts viral replication without significantly affecting host cell nucleic acid synthesis.[6]

Quantitative Data Summary

The efficacy of Favipiravir and its active form has been quantified against numerous viruses and polymerases. The table below summarizes key inhibitory concentrations, highlighting its broad-spectrum activity and selectivity.

CompoundTargetAssay TypeValueReference
Favipiravir-RTP Influenza Virus RdRpEnzymatic Assay (IC50)0.341 µM[2][16]
Favipiravir-RTP Human DNA Polymerase α, β, γEnzymatic Assay (IC50)>1000 µM[16]
Favipiravir-RTP Human RNA Polymerase IIEnzymatic Assay (IC50)905 µM[16]
Favipiravir Influenza A & B VirusesCell Culture (EC50)0.014 - 0.55 µg/mL[17]
Favipiravir Junin VirusCPE Assay (EC50)0.79 - 0.94 µg/mL[16]
Favipiravir Lassa VirusYield Reduction (EC90)1.7 - 11.1 µg/mL[16]

Note: EC50/IC50 values can vary based on the specific viral strain, cell line, and assay conditions used.

Experimental Protocols for Mechanistic Validation

Elucidating the mechanism of action described above requires robust and validated experimental workflows. Below are detailed methodologies for two foundational assays used in the evaluation of Favipiravir.

Protocol: Viral Plaque Reduction Assay

This assay is the gold standard for quantifying the effect of an antiviral on viral infectivity and replication in cell culture.

Objective: To determine the 50% effective concentration (EC50) of Favipiravir required to inhibit the formation of viral plaques.

Methodology:

  • Cell Seeding: Seed a suitable host cell line (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus) into 6-well plates to form a confluent monolayer.

  • Compound Preparation: Prepare a 2x stock solution of Favipiravir in cell culture medium. Perform serial dilutions to create a range of test concentrations (e.g., 0.01 µM to 100 µM).

  • Virus Infection: Wash the cell monolayers with phosphate-buffered saline (PBS). Infect the cells with a viral dilution calculated to produce 50-100 plaque-forming units (PFU) per well. Allow the virus to adsorb for 1 hour at 37°C.

  • Compound Treatment: After adsorption, remove the virus inoculum. Overlay the cells with a mixture containing 1:1 of 2% low-melting-point agarose and the 2x serially diluted Favipiravir solutions. Include a "virus control" (no drug) and a "cell control" (no virus, no drug).

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 48-72 hours, or until plaques are visible in the virus control wells.

  • Plaque Visualization: Fix the cells with 4% paraformaldehyde. Remove the agarose overlay and stain the cell monolayer with a 0.1% crystal violet solution to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each drug concentration relative to the virus control. Plot the percentage reduction against the drug concentration and use non-linear regression to determine the EC50 value.[18]

Plaque_Reduction_Workflow A 1. Seed Host Cells in 6-well plates B 2. Infect with Virus (50-100 PFU/well) A->B C 3. Add Agarose Overlay containing serial dilutions of Favipiravir B->C D 4. Incubate (48-72 hours) C->D E 5. Fix and Stain (Crystal Violet) D->E F 6. Count Plaques & Calculate EC50 E->F

Caption: Standard workflow for a viral plaque reduction assay.

Protocol: In Vitro RdRp Inhibition Assay

This biochemical assay directly measures the inhibitory effect of the active metabolite (T-705-RTP) on the enzymatic activity of the viral polymerase.

Objective: To determine the 50% inhibitory concentration (IC50) of T-705-RTP against a purified viral RdRp.

Methodology:

  • Reagent Preparation:

    • Purify recombinant viral RdRp complex.

    • Synthesize or procure T-705-RTP. Prepare serial dilutions.

    • Prepare a reaction buffer containing MnCl2/MgCl2, DTT, and other necessary co-factors.

    • Prepare a mix of three natural ribonucleotides (NTPs) and one radiolabeled NTP (e.g., [α-³²P]GTP or [³H]UTP).

    • Prepare a short RNA template/primer duplex.

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, the RNA template/primer, the NTP mix (with radiolabel), and the purified RdRp enzyme.

  • Inhibition: Add varying concentrations of T-705-RTP to the reaction tubes. Include a "no inhibitor" positive control and a "no enzyme" negative control.

  • Incubation: Initiate the reaction by adding the enzyme or NTPs and incubate at the optimal temperature (e.g., 30-37°C) for a defined period (e.g., 60 minutes).

  • Reaction Quenching: Stop the reaction by adding a high concentration of EDTA.

  • Product Separation: Separate the radiolabeled, elongated RNA product from the unincorporated radiolabeled NTPs using a suitable method, such as gel electrophoresis (denaturing PAGE) or filter-binding assays.

  • Quantification: Quantify the amount of incorporated radioactivity using a phosphorimager or scintillation counter.

  • Data Analysis: Calculate the percentage of RdRp inhibition for each T-705-RTP concentration relative to the positive control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.[7][16]

Conclusion and Future Directions

The mechanism of action of 6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide, known widely as the prodrug Favipiravir, is a sophisticated process of molecular deception. By leveraging the host cell's own enzymes, it generates a potent purine analogue that selectively targets the viral RdRp. Its primary reliance on inducing lethal mutagenesis represents a powerful strategy for combating the high mutation rates of RNA viruses and establishes a high barrier to resistance. The detailed experimental frameworks provided herein serve as a foundation for the continued investigation and development of this and other next-generation polymerase inhibitors. Future research should focus on further elucidating the structural basis of T-705-RTP's interaction with the RdRp of diverse viruses, which could inform the design of even more potent and selective antiviral agents.[19]

References

  • BenchChem. Cellular uptake and metabolic activation of Favipiravir prodrug. BenchChem Technical Guides. [URL: https://www.benchchem.
  • Perales, C., et al. (2016). Lethal Mutagenesis of Hepatitis C Virus Induced by Favipiravir. PLOS One. [URL: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0164691]
  • Arias, A., Thorne, L., & Goodfellow, I. (2014). Favipiravir elicits antiviral mutagenesis during virus replication in vivo. eLife. [URL: https://elifesciences.org/articles/03679]
  • Furuta, Y., et al. (2013). Favipiravir (T-705), a novel viral RNA polymerase inhibitor. Antiviral Research. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4633333/]
  • Baranovich, T., et al. (2013). T-705 (Favipiravir) Induces Lethal Mutagenesis in Influenza A H1N1 Viruses In Vitro. Journal of Virology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3807340/]
  • Gómez, C. E., et al. (2020). Lethal Mutagenesis of Rift Valley Fever Virus Induced by Favipiravir. Journal of Virology. [URL: https://journals.asm.org/doi/10.1128/jvi.00938-20]
  • Shannon, A., et al. (2020). Rapid incorporation of Favipiravir by the fast and permissive viral RNA polymerase complex results in SARS-CoV-2 lethal mutagenesis. Nature Communications. [URL: https://www.
  • Sissoko, D., et al. (2021). Favipiravir in Therapy of Viral Infections. Medicina. [URL: https://www.mdpi.com/1648-9144/57/1/62]
  • Huchting, J., et al. (2019). Favipiravir as RNA Polymerase Dependent (Rdrp) in COVID-19. Journal of Biomolecular Structure and Dynamics. [URL: https://core.ac.uk/display/327242159]
  • Goudot, G., et al. (2020). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Pharmaceuticals. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7765133/]
  • Madhukar, M., et al. (2023). Favipiravir: An Effective Rna Polymerase Modulating Anti-Influenza Drug. Journal of Drug Delivery and Therapeutics. [URL: https://jddtonline.info/index.php/jddt/article/view/5877]
  • MedChemExpress. Favipiravir sodium (T-705 sodium) | RNA Polymerase Inhibitor. [URL: https://www.medchemexpress.com/favipiravir-sodium.html]
  • ResearchGate. Mechanism pathway for the formation of the active favipiravir‐ribofuranosyl‐5B‐triphosphate (favipiravir‐RTP) metabolite. [URL: https://www.researchgate.net/figure/Mechanism-pathway-for-the-formation-of-the-active-favipiravir-ribofuranosyl-5B_fig1_369722880]
  • Ison, M. G., et al. (2024). Oral Favipiravir Exposure and Pharmacodynamic Effects in Adult Outpatients With Acute Influenza. The Journal of Infectious Diseases. [URL: https://academic.oup.com/jid/article/230/3/433/7693444]
  • Furuta, Y., Komeno, T., & Nakamura, T. (2017). Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase. Proceedings of the Japan Academy, Series B. [URL: https://www.jstage.go.jp/article/pjab/93/7/93_PJA9307B-01/_article]
  • Al-Tammemi, A. B. (2020). Potential use of RNA-dependent RNA polymerase (RdRp) inhibitors against SARS-CoV2 infection. Journal of Biomolecular Structure and Dynamics. [URL: https://www.tandfonline.com/doi/full/10.1080/07391102.2020.1843232]
  • ResearchGate. Mechanism of action of favipiravir (T‐705) against the virus. [URL: https://www.researchgate.net/figure/Mechanism-of-action-of-favipiravir-T-705-against-the-virus-Favipiravir-is_fig1_341490924]
  • Naydenova, K., et al. (2020). Structural basis for the inhibition of the SARS-CoV-2 RNA-dependent RNA polymerase by favipiravir-RTP. bioRxiv. [URL: https://www.biorxiv.org/content/10.1101/2020.10.20.347313v1]
  • Furuta, Y., et al. (2017). Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5713175/]
  • Huchting, J., et al. (2015). Biochemical Evaluation of the Inhibition Properties of Favipiravir and 2′-C-Methyl-Cytidine Triphosphates against Human and Mouse Norovirus RNA Polymerases. Antimicrobial Agents and Chemotherapy. [URL: https://journals.asm.org/doi/10.1128/AAC.01775-15]
  • BenchChem. Standard Laboratory Protocols for Favipiravir Antiviral Assays. [URL: https://www.benchchem.com/product/b1662787/protocols]
  • Jin, Z., et al. (2020). Computational analysis reveals the mechanism of favipiravir against influenza A virus. Journal of Molecular Modeling. [URL: https://www.researchgate.net/publication/339464528_Computational_analysis_reveals_the_mechanism_of_favipiravir_against_influenza_A_virus]
  • Goldhill, D. H., et al. (2018). The mechanism of resistance to favipiravir in influenza. Proceedings of the National Academy of Sciences. [URL: https://www.pnas.org/doi/10.1073/pnas.1811345115]

Sources

Comprehensive Physicochemical and Pharmacological Profiling of 6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

The development of pyrazinecarboxamide derivatives has revolutionized the landscape of broad-spectrum antiviral therapeutics. While Favipiravir (T-705) remains the most widely recognized molecule in this class, structural analogs such as 6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide (Des-fluoro-6-methyl Favipiravir) offer critical insights into the structure-activity relationship (SAR) of viral RNA-dependent RNA polymerase (RdRp) inhibitors. As a Senior Application Scientist, I have structured this whitepaper to move beyond basic data cataloging. Here, we will dissect the causality behind the physicochemical properties of this 6-methyl analog, map its intracellular activation pathway, and provide self-validating experimental protocols for its evaluation.

Structural Logic & Tautomeric Dynamics

In aqueous environments, pyrazine-2-carboxamides exhibit a dynamic tautomeric equilibrium between the 3-oxo-3,4-dihydro and 3-hydroxy states[1]. The substitution of the 6-fluoro group (found in Favipiravir) with a 6-methyl group fundamentally alters the electronic landscape of the heterocycle[2].

Fluorine is highly electronegative, withdrawing electron density via the inductive effect, which lowers the pKa of the hydroxyl group. Conversely, the methyl group is electron-donating via hyperconjugation. This increases the pKa, stabilizing the neutral 3-oxo tautomer at physiological pH (7.4). This shift is not merely a structural curiosity—it directly dictates the molecule's lipophilicity, its passive diffusion across host cell membranes, and its subsequent recognition by cytosolic activating enzymes[3].

Quantitative Physicochemical Profile

The following table summarizes the core physicochemical parameters of the 6-methyl analog, essential for formulation and analytical tracking[4],[5].

ParameterValue / Description
IUPAC Name 6-methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide
CAS Number 88394-06-3
Molecular Formula C₆H₇N₃O₂
Molecular Weight 153.14 g/mol
SMILES CC1=CNC(=O)C(=N1)C(N)=O
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 3
Primary Tautomer (pH 7.4) 3-oxo-3,4-dihydro state

Intracellular Activation & Mechanism of Action

To exert its antiviral effect, 6-methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide must function as a prodrug. It relies entirely on the host cell's purine salvage pathway for activation[3].

Once the neutral tautomer passively diffuses into the cytosol, it is recognized by Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) . HGPRT catalyzes the transfer of a phosphoribosyl group from PRPP to the pyrazine ring, generating the monophosphate (RMP)[3]. Host cellular kinases subsequently phosphorylate the RMP into the active triphosphate (RTP). This RTP analog acts as a competitive substrate for the viral RdRp, mimicking native purine nucleotides (ATP or GTP). Its incorporation leads to immediate chain termination or lethal mutagenesis of the viral genome[3].

ActivationPathway Prodrug 6-Methyl-3-oxo-3,4-dihydropyrazine- 2-carboxamide CellEntry Membrane Permeation (Neutral Tautomer) Prodrug->CellEntry HGPRT HGPRT Enzyme (Phosphoribosylation) CellEntry->HGPRT RMP 6-Methyl-RMP (Monophosphate) HGPRT->RMP PRPP Kinases Host Kinases (Phosphorylation) RMP->Kinases RTP 6-Methyl-RTP (Active Triphosphate) Kinases->RTP ATP RdRp Viral RdRp (Polymerase Complex) RTP->RdRp Competes with GTP/ATP Effect Chain Termination & Lethal Mutagenesis RdRp->Effect

Intracellular phosphoribosylation and RdRp inhibition pathway of the 6-methyl analog.

Validated Experimental Methodologies

Robust evaluation of pyrazinecarboxamides requires strict control over cellular and analytical variables. Below are two self-validating protocols designed to prevent common experimental artifacts.

Protocol A: HILIC-MS/MS Quantification Workflow

Objective: Track the intracellular conversion of the prodrug to its active triphosphate metabolite. Causality: Highly polar nucleotides (like the RTP metabolite) exhibit zero retention on standard C18 reverse-phase columns. Hydrophilic Interaction Liquid Chromatography (HILIC) is mandatory to achieve orthogonal retention based on partitioning into an aqueous enriched layer.

Step-by-Step Methodology:

  • Sample Quenching & Extraction: Lyse treated cells using cold (-80°C) 80% methanol.

    • Causality: Immediate cold quenching halts endogenous phosphatase activity, preventing the artificial degradation of the triphosphate metabolite back to the prodrug.

  • Chromatographic Separation: Inject the supernatant onto a ZIC-pHILIC column (2.1 × 150 mm, 5 µm). Use a mobile phase of 10 mM ammonium acetate (pH 9.0) and acetonitrile.

    • Causality: The alkaline pH ensures the phosphate groups remain fully ionized, preventing peak tailing and improving interaction with the zwitterionic stationary phase.

  • System Suitability & Validation: Prior to sample analysis, inject a calibration standard containing the 6-methyl analog and a ¹³C-labeled internal standard.

    • Self-Validating Metric: The analytical run is only approved if the Relative Standard Deviation (RSD) of the internal standard peak area across 5 injections is <2.0%, ensuring matrix effects are properly normalized.

  • MRM Detection: Monitor transitions in positive ESI mode for the prodrug (e.g., loss of the HNCO group) and negative ESI mode for the triphosphate metabolite.

Protocol B: In Vitro Antiviral Efficacy & Cytotoxicity Assay

Objective: Determine the half-maximal effective concentration (EC₅₀) against target RNA viruses.

Step-by-Step Methodology:

  • Cell Line Selection & Seeding: Plate A549 or Vero E6 cells at 104 cells/well in a 96-well format.

    • Causality: These cell lines are selected specifically for their validated, robust HGPRT expression. Using HGPRT-deficient mutant lines will result in a failure to activate the prodrug, yielding false-negative efficacy data.

  • Compound Dosing: Dissolve 6-methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide in 100% DMSO, then perform serial dilutions in pH 7.4 buffered assay media (final DMSO <0.5%).

    • Causality: Strict pH control ensures the tautomeric ratio remains constant across all concentration brackets, standardizing the rate of passive membrane diffusion.

  • Viral Infection & Control Integration: Inoculate with the target virus (e.g., Influenza A) at a Multiplicity of Infection (MOI) of 0.01.

    • Self-Validating Metric: Include Favipiravir (T-705) as a positive control on every plate. The assay is automatically rejected if the calculated EC₅₀ for Favipiravir deviates by more than 3-fold from established historical baselines.

  • Quantification: At 48 hours post-infection, extract viral RNA from the supernatant and perform RT-qPCR targeting a conserved viral gene, normalizing against host GAPDH.

Workflow Formulation Compound Formulation (pH 7.4 Buffer) InVitro In Vitro Infection (HGPRT+ Cell Lines) Formulation->InVitro Dosing HILIC HILIC-MS/MS (Metabolite Tracking) InVitro->HILIC Cell Lysate qPCR RT-qPCR (Viral Load Quant) InVitro->qPCR Supernatant Data EC50 / CC50 Determination HILIC->Data qPCR->Data

Self-validating experimental workflow for evaluating antiviral efficacy and metabolism.

Conclusion & Future Perspectives

The 6-methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide analog serves as a vital molecular probe in antiviral pharmacology[2]. By replacing the highly electronegative fluorine of Favipiravir with an electron-donating methyl group, researchers can fine-tune the molecule's pKa, tautomeric equilibrium, and subsequent interaction kinetics with host HGPRT and viral RdRp[1]. Utilizing the rigorous, self-validating analytical and biological frameworks outlined above ensures that pharmacokinetic and pharmacodynamic data generated for this class of compounds remains highly reproducible and translationally relevant.

Sources

Pharmacokinetic and Pharmacodynamic Profiling of 6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As the landscape of broad-spectrum antivirals and oncology therapeutics evolves, pyrazinecarboxamide derivatives have garnered significant attention. 6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide (CAS: 88394-06-3) is a structural analog of the well-characterized antiviral Favipiravir (T-705) and T-1105. By replacing the highly electronegative 6-fluoro group of Favipiravir with a 6-methyl group, this compound presents a unique physicochemical profile[1].

As a Senior Application Scientist, I have structured this whitepaper to dissect the pharmacokinetic (PK) and pharmacodynamic (PD) complexities of this nucleobase analog. The core challenge in developing pyrazine-2-carboxamides lies in their paradoxical metabolism: they act as both substrates and inhibitors of their primary clearance enzyme, Aldehyde Oxidase (AO), resulting in highly non-linear, time-dependent pharmacokinetics[2].

Physicochemical Properties & Absorption Dynamics

The substitution of a fluorine atom with a methyl group fundamentally alters the molecule's electronic distribution and steric bulk. While fluorine enhances target affinity via hydrogen bonding and electronegativity, the 6-methyl substitution slightly lowers the molecular weight (153.14 g/mol ) and increases lipophilicity[1].

  • Oral Bioavailability: Like its halogenated counterpart, the 6-methyl analog is a small, relatively hydrophilic molecule. Oral bioavailability is projected to be exceptionally high (>90%), driven by rapid gastrointestinal absorption[3].

  • Distribution: Protein binding is expected to remain low (~50-54%), allowing for a wide volume of distribution (Vd) that facilitates penetration into intracellular compartments where viral replication occurs[2].

Intracellular Activation: The Prodrug-to-Nucleotide Pathway

6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide is a prodrug. It possesses no intrinsic inhibitory activity against viral RNA-dependent RNA polymerase (RdRp) in its native state.

To become pharmacologically active, it must hijack the host's purine salvage pathway. The compound is intracellularly phosphoribosylated by the enzyme Hypoxanthine Guanine Phosphoribosyltransferase (HGPRT) in the presence of 5-phosphoribosyl-1-pyrophosphate (PRPP) to form a ribonucleoside monophosphate (RMP)[4]. Subsequent phosphorylation by host cellular kinases yields the active ribonucleoside triphosphate (RTP). The RTP acts as a purine analog, incorporating into nascent viral RNA to induce lethal mutagenesis and chain termination[4][5].

ActivationPathway Prodrug 6-Methyl Analog (Prodrug) HGPRT HGPRT + PRPP Prodrug->HGPRT Phosphoribosylation RMP Monophosphate (RMP) HGPRT->RMP Kinases Cellular Kinases RMP->Kinases Phosphorylation RTP Triphosphate (RTP) Kinases->RTP RdRp Viral RdRp RTP->RdRp Lethal Mutagenesis

Intracellular activation pathway of 6-methyl pyrazinecarboxamides via HGPRT.

Hepatic Metabolism & Non-Linear Pharmacokinetics

A critical failure point in the preclinical evaluation of pyrazinecarboxamides is the mischaracterization of their hepatic clearance. This class of compounds is entirely devoid of Cytochrome P450 (CYP450) mediated metabolism [3][6].

Instead, the 6-methyl analog is oxidized primarily by cytosolic Aldehyde Oxidase (AO) , and marginally by Xanthine Oxidase (XO), into an inactive hydroxylated metabolite (M1)[2][7]. The pharmacokinetic complexity arises because the drug acts as a competitive auto-inhibitor of AO. As plasma concentrations rise, the drug inhibits its own clearance, leading to a prolonged half-life and non-linear drug exposure[2][8]. This necessitates complex, high-dose loading regimens in clinical settings to rapidly saturate AO and achieve steady-state therapeutic levels[8][9].

HepaticMetabolism Blood Systemic Circulation (6-Methyl Analog) AO Aldehyde Oxidase (AO) Blood->AO Primary (Cytosolic) Blood->AO Competitive Auto-Inhibition XO Xanthine Oxidase (XO) Blood->XO Minor Pathway M1 Hydroxylated Metabolite (M1) AO->M1 XO->M1 Urine Renal Excretion M1->Urine OAT1/3 Inhibition

Hepatic clearance and AO-mediated auto-inhibition driving non-linear PK.

Renal Excretion and Transporter Interactions

The inactive M1 metabolite is eliminated via renal excretion. However, the metabolite actively interacts with renal proximal tubule transporters. It acts as a moderate inhibitor of Organic Anion Transporters 1 and 3 (OAT1/OAT3) and enhances the reuptake activity of Urate Transporter 1 (URAT1)[7]. Consequently, the administration of pyrazinecarboxamides routinely decreases uric acid excretion, causing transient hyperuricemia—a critical clinical consideration for patients with a history of gout[7].

Quantitative Data Presentation

The following table synthesizes the comparative pharmacokinetic parameters of the 6-methyl analog against its well-documented structural relatives.

Pharmacokinetic ParameterFavipiravir (6-Fluoro)T-1105 (6-H)6-Methyl Analog (Projected)
Molecular Weight ( g/mol ) 157.10139.11153.14
Primary Metabolic Enzyme Aldehyde Oxidase (AO)Aldehyde Oxidase (AO)Aldehyde Oxidase (AO)
CYP450 Involvement NoneNoneNone
Clearance Kinetics Highly Non-LinearNon-LinearNon-Linear
Intracellular Active Form Ribonucleoside TriphosphateRibonucleoside TriphosphateRibonucleoside Triphosphate
Renal Transporter Effect OAT1/3 Inhibition (Hyperuricemia)OAT1/3 InhibitionOAT1/3 Inhibition

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed with built-in causality and self-validation mechanisms to accurately profile the 6-methyl analog.

Protocol 1: In Vitro HGPRT Activation Assay

Causality Check: Standard biochemical assays often utilize recombinant enzymes in simplified buffers. However, to accurately model the phosphoribosylation of the 6-methyl analog, we employ intact cell lysates rich in native HGPRT and supplement with exogenous PRPP. Pyrazinecarboxamides are highly dependent on the intracellular PRPP pool, which acts as the ribosyl donor.

Step-by-Step Methodology:

  • Lysate Preparation: Culture A549 cells (high native HGPRT expression) to 80% confluence. Wash with cold PBS, lyse using a non-denaturing buffer (50 mM Tris-HCl, pH 7.4, 1% Triton X-100), and centrifuge at 14,000 x g for 15 mins at 4°C to isolate the cytosolic fraction.

  • Reaction Initiation: In a 96-well plate, combine 50 µL of cell lysate, 2 mM PRPP, and 5 mM MgCl2. Initiate the reaction by adding the 6-methyl analog at a final concentration of 50 µM.

  • Incubation & Quenching: Incubate at 37°C for exactly 60 minutes. Critical Step: Quench the reaction by adding 200 µL of ice-cold methanol (-20°C). This instantly precipitates proteins and arrests transient kinase activity, preventing the rapid dephosphorylation of the newly formed ribonucleoside monophosphate back into the inactive prodrug.

  • Quantification: Centrifuge the quenched mixture and analyze the supernatant via LC-MS/MS using Multiple Reaction Monitoring (MRM) to quantify the conversion ratio of prodrug to monophosphate.

Protocol 2: Aldehyde Oxidase (AO) Clearance & Auto-Inhibition Assay

Causality Check: A common pitfall in early-stage PK profiling is the reliance on hepatic microsomes. Because pyrazine-2-carboxamide derivatives are completely devoid of CYP450-mediated metabolism, microsomal stability assays will yield false-negative clearance data. This protocol utilizes human liver cytosol. Furthermore, evaluating clearance across a broad concentration gradient is mandatory to capture the competitive auto-inhibition of AO.

Step-by-Step Methodology:

  • Fraction Selection: Thaw pooled Human Liver Cytosol (HLC) on ice. Dilute to a final protein concentration of 1.0 mg/mL in 50 mM potassium phosphate buffer (pH 7.4).

  • Concentration Gradient Setup: Prepare a concentration gradient of the 6-methyl analog (10 µM, 50 µM, 100 µM, 500 µM, and 1000 µM) to observe non-linear Michaelis-Menten kinetics.

  • Incubation: Add the drug to the HLC mixture and incubate at 37°C. (Note: AO does not require NADPH as a cofactor; it utilizes molecular oxygen and water).

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Immediately quench each in 150 µL of cold acetonitrile containing an internal standard.

  • Data Modeling: Analyze the depletion of the parent compound and the formation of the M1 hydroxylated metabolite via HPLC-UV. Plot the clearance rate versus concentration. A self-validating successful assay will show a decreased intrinsic clearance (CL_int) at the 500 µM and 1000 µM concentrations, confirming AO auto-inhibition.

References

  • Jochmans, D., et al. "T-705-Derived Prodrugs Show High Antiviral Efficacies against a Broad Range of Influenza A Viruses with Synergistic Effects When Combined with Oseltamivir." National Center for Biotechnology Information (PMC). Available at:[Link][4]

  • Nguyen, T.H.T., et al. "Favipiravir pharmacokinetics in Ebola-Infected patients of the JIKI trial reveals concentrations lower than targeted." PLOS Neglected Tropical Diseases. Available at:[Link][2]

  • Koseki, T., et al. "Drug-Drug Interaction of Aldehyde Oxidase Inhibitor and Xanthine Oxidase Inhibitor with Favipiravir." DergiPark. Available at:[Link][3]

  • Madelain, V., et al. "Favipiravir Pharmacokinetics in Nonhuman Primates and Insights for Future Efficacy Studies of Hemorrhagic Fever Viruses." Antimicrobial Agents and Chemotherapy (ASM Journals). Available at:[Link][8]

  • Chotivanich, K., et al. "Pharmacokinetics of favipiravir in adults with mild COVID-19 in Thailand." medRxiv. Available at:[Link][9]

  • Liverpool Drug Interactions Group. "Favipiravir Interaction Profile." HIV Drug Interactions. Available at: [Link][6]

  • Mishima, E., et al. "Uric Acid Elevation by Favipiravir, an Antiviral Drug." Biological and Pharmaceutical Bulletin (J-Stage). Available at:[Link][7]

Sources

Methodological & Application

Application Note: Stability-Indicating HPLC Method Development for 6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide (CAS: 88394-06-3) is a critical pyrazinecarboxamide derivative, structurally homologous to the broad-spectrum antiviral Favipiravir (6-fluoro-3-hydroxy-2-pyrazinecarboxamide). In pharmaceutical development, accurately quantifying this compound and its degradation products is paramount.

Developing a High-Performance Liquid Chromatography (HPLC) method for this analyte presents unique chromatographic challenges. The molecule exhibits complex keto-enol tautomerism (3-oxo 3-hydroxy) and possesses multiple hydrogen-bond donor/acceptor sites. This inherent polarity often leads to poor retention on standard reversed-phase columns and peak tailing due to secondary interactions with residual silanols.

This application note provides a comprehensive, self-validating protocol for a stability-indicating Reversed-Phase HPLC (RP-HPLC) method, grounded in established chromatographic behaviors of pyrazinecarboxamide antivirals .

Chromatographic Rationale & Causality

To design a robust method, we must translate the analyte's physicochemical properties into empirical chromatographic parameters:

  • Stationary Phase Selection: Because the analyte is highly polar, starting the gradient with a high aqueous composition (e.g., 95% water) is necessary to achieve adequate retention ( k′>2 ). Standard C18 columns are prone to phase collapse (dewetting) under these conditions. Therefore, a polar-embedded C18 or an InertSustain C18 column is selected to maintain stationary phase solvation and leverage π−π interactions with the pyrazine ring.

  • Mobile Phase pH Optimization: The pyrazine nitrogen and the acidic oxo/hydroxyl group dictate the molecule's ionization state. To ensure the compound remains in a single, neutral tautomeric state during elution, the mobile phase must be buffered. An acidic buffer (20 mM KH2​PO4​ , pH 3.0) suppresses ionization, preventing split peaks and severe tailing .

  • Self-Validating Detection: Utilizing a Photo Diode Array (PDA) detector allows for the extraction of chromatograms at 254 nm (optimal for the pyrazine chromophore) while simultaneously calculating the Peak Purity Angle vs. Peak Purity Threshold . If the angle exceeds the threshold, the system automatically flags co-eluting impurities, ensuring the trustworthiness of the data.

Mechanism Analyte 6-Methyl-3-oxo-3,4-dihydro pyrazine-2-carboxamide Hydrophobic Hydrophobic Interactions (6-Methyl Group) Analyte->Hydrophobic HBond Hydrogen Bonding (Amide & Oxo Groups) Analyte->HBond PiPi π-π Interactions (Pyrazine Ring) Analyte->PiPi Column Stationary Phase (C18 / Phenyl-Hexyl) Hydrophobic->Column HBond->Column PiPi->Column

Fig 1: Chromatographic retention mechanisms between the analyte and the stationary phase.

Experimental Protocol

Reagents and Materials
  • Analyte: 6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide standard (≥98.0% purity).

  • Solvents: HPLC-Grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm).

  • Buffer Salts: Potassium dihydrogen phosphate ( KH2​PO4​ ), Orthophosphoric acid (85% w/w) for pH adjustment.

Chromatographic Conditions
ParameterSpecificationCausality / Rationale
Column InertSustain C18, 250 × 4.6 mm, 5 µmPrevents phase collapse in high-aqueous conditions .
Mobile Phase A 20 mM KH2​PO4​ (pH 3.0 ± 0.05)Suppresses ionization of the oxo/hydroxy moiety.
Mobile Phase B Acetonitrile (100%)Provides optimal elution strength for hydrophobic degradants.
Flow Rate 1.0 mL/minBalances optimal linear velocity with system backpressure.
Column Temp. 30°CStabilizes retention times against ambient temperature fluctuations.
Detection PDA at 254 nm (Scan 200-400 nm)Captures the π→π∗ transition of the pyrazine ring.
Injection Vol. 10 µLPrevents column overloading while maintaining high S/N ratio.
Gradient Elution Program

A gradient is essential to elute highly polar degradants early, retain the main API peak, and flush out tightly bound hydrophobic impurities (such as dimers or synthetic precursors) .

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.0955Isocratic hold to retain polar analyte
5.0955Isocratic hold
25.04060Linear gradient to elute strongly retained impurities
30.04060Wash phase
31.0955Return to initial conditions
40.0955Column re-equilibration
Step-by-Step Sample Preparation

A self-validating preparation must ensure complete dissolution without inducing degradation.

  • Weighing: Accurately weigh 20.0 mg of 6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide into a 100 mL volumetric flask.

  • Initial Wetting: Add 10.0 mL of HPLC-grade Acetonitrile. Insight: The compound is sparingly soluble in pure water. Initial wetting with organic solvent prevents localized precipitation.

  • Dissolution: Sonicate for 5 minutes until visually clear.

  • Dilution: Make up to the 100 mL mark with Mobile Phase A and mix thoroughly. (Final Concentration: 0.2 mg/mL).

  • Filtration: Filter through a 0.22 µm PVDF syringe filter. Discard the first 2 mL to saturate filter binding sites.

Method Validation & Forced Degradation Workflows

To ensure the method is "stability-indicating" per ICH Q2(R1) and Q1A(R2) guidelines, the analyte must be subjected to forced degradation. The method proves its validity if the main peak is cleanly resolved from all generated degradation products (Mass Balance > 95%).

HPLC_Workflow A Baseline Profiling (Standard Injection) B Stress Testing (Acid, Base, Peroxide, Heat, UV) A->B C Chromatographic Separation (Gradient Elution) B->C D Peak Purity Analysis (PDA Detector) C->D E Mass Balance Calculation (Self-Validating Step) D->E

Fig 2: Logical workflow for executing and validating a stability-indicating HPLC method.

System Suitability Criteria (Self-Validation Checks)

Before executing any sample runs, the system must pass the following criteria using a standard solution (0.2 mg/mL):

  • Retention Time ( Rt​ ): ~ 8.5 ± 0.2 min.

  • Theoretical Plates ( N ): ≥5000 . (Failure indicates column bed degradation).

  • Tailing Factor ( Tf​ ): ≤1.5 . (Failure indicates secondary silanol interactions; verify mobile phase pH).

  • %RSD of Peak Area (n=5): ≤2.0% . (Failure indicates injector malfunction or sample instability).

Forced Degradation Summary Data
Stress ConditionReagent / EnvironmentExposure TimeExpected Degradation PathwayTarget Degradation
Acidic 0.1 N HCl @ 60°C24 hoursAmide hydrolysis to carboxylic acid5 - 15%
Basic 0.1 N NaOH @ 60°C24 hoursPyrazine ring opening / Hydrolysis10 - 20%
Oxidative 3% H2​O2​ @ RT24 hoursN-oxidation of the pyrazine ring10 - 15%
Thermal Solid state @ 105°C7 daysDecarboxylation / Dimerization< 5%
Photolytic UV/Vis (ICH Q1B)1.2M lux hrsPhoto-oxidation5 - 10%

Note: If degradation exceeds 20%, secondary degradation products may form, complicating the chromatographic profile and skewing the mass balance.

Conclusion

By strategically selecting a polar-embedded stationary phase and an acidic buffered mobile phase, this methodology effectively controls the tautomeric and ionization states of 6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide. The integration of a gradient elution profile and PDA peak purity analysis creates a self-validating framework, ensuring that all structural analogs and degradation products are accurately resolved and quantified in pharmaceutical development pipelines.

References

  • EVALUATION OF QUALITY CONTROL OF FAVIPIRAVIR FOR ITS TEN RELATED SUBSTANCES USING HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY. RASĀYAN Journal of Chemistry, Vol. 16, No. 2, 2023. [Link] [1]

  • Stability Indicating RP-HPLC Method Development and Validation for Quantification of Favipiravir and its Related Substances. International Journal of Pharmaceutical Quality Assurance, 2024; DOI: 10.25258/ijpqa.15.3.55.[Link] [2]

  • New Analytical Methods for the Determination of New Anti-Viral Drug Favipiravir: A Potential Therapeutic Drug Against Covid-19 Virus, in Bulk and Dosage Forms. National Institutes of Health (NIH) / PMC, 2023.[Link] [3]

  • HPLC method for measuring related substances in Favipiravir (CN104914185A).

Synthesis of 6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide details a robust and reliable protocol for the laboratory-scale synthesis of 6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The synthesis is approached through a classical cyclocondensation reaction, a cornerstone of pyrazinone chemistry. This document provides not only a step-by-step methodology but also delves into the mechanistic rationale behind the procedural choices, ensuring a thorough understanding for researchers, scientists, and professionals in the field. All quantitative data is presented in clear, tabular formats, and the overall workflow is visualized using a process diagram.

Introduction

Pyrazinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active molecules. Their unique electronic and steric properties make them attractive for designing novel therapeutic agents. 6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide, the subject of this protocol, is a valuable building block for the synthesis of more complex molecular architectures. The strategic placement of the methyl and carboxamide functionalities offers multiple points for further derivatization, enabling the exploration of a diverse chemical space.

The synthetic strategy outlined herein is based on the well-established "Method of Jones and Karmas and Spoerri" for the formation of 2(1H)-pyrazinones. This method involves the one-pot condensation of an α-amino acid amide with a 1,2-dicarbonyl compound[1][2][3]. In this specific application, we will be synthesizing the key intermediate, 2-amino-3-oxobutanamide, which will then undergo a cyclocondensation reaction with glyoxal to yield the target compound.

Synthetic Workflow

The overall synthetic pathway can be visualized as a two-stage process: the synthesis of the key α-amino-β-ketoamide intermediate, followed by the cyclocondensation to form the pyrazinone ring.

Synthesis_Workflow cluster_stage1 Stage 1: Synthesis of 2-Amino-3-oxobutanamide cluster_stage2 Stage 2: Cyclocondensation ethyl_acetoacetate Ethyl Acetoacetate ethyl_2_chloro_3_oxobutanoate Ethyl 2-chloro-3-oxobutanoate ethyl_acetoacetate->ethyl_2_chloro_3_oxobutanoate Chlorination ethyl_2_azido_3_oxobutanoate Ethyl 2-azido-3-oxobutanoate ethyl_2_chloro_3_oxobutanoate->ethyl_2_azido_3_oxobutanoate Azidation ethyl_2_amino_3_oxobutanoate Ethyl 2-amino-3-oxobutanoate ethyl_2_azido_3_oxobutanoate->ethyl_2_amino_3_oxobutanoate Reduction intermediate 2-Amino-3-oxobutanamide ethyl_2_amino_3_oxobutanoate->intermediate Amidation target_compound 6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide intermediate->target_compound Cyclocondensation glyoxal Glyoxal glyoxal->target_compound

Figure 1: Synthetic workflow for 6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplier
Ethyl acetoacetateReagentSigma-Aldrich
Sulfuryl chlorideReagentSigma-Aldrich
Sodium azideReagentSigma-Aldrich
Palladium on carbon (10%)CatalystSigma-Aldrich
Hydrogen gasHigh purityLocal supplier
Ammonia (7N in methanol)ReagentSigma-Aldrich
Glyoxal (40% in water)ReagentSigma-Aldrich
DichloromethaneACSFisher Scientific
Diethyl etherACSFisher Scientific
Ethyl acetateACSFisher Scientific
MethanolACSFisher Scientific
Sodium sulfate (anhydrous)ACSFisher Scientific
Instrumentation
  • Magnetic stirrers with heating capabilities

  • Rotary evaporator

  • High-vacuum pump

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • Nuclear Magnetic Resonance (NMR) spectrometer (400 MHz)

  • Mass spectrometer (ESI)

Experimental Protocol

Part 1: Synthesis of 2-Amino-3-oxobutanamide (Intermediate)

This multi-step synthesis of the key intermediate is based on established transformations of β-ketoesters.

Step 1a: Synthesis of Ethyl 2-chloro-3-oxobutanoate

  • To a stirred solution of ethyl acetoacetate (1.0 eq) in dichloromethane at 0 °C, add sulfuryl chloride (1.05 eq) dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Step 1b: Synthesis of Ethyl 2-azido-3-oxobutanoate

  • Dissolve the crude ethyl 2-chloro-3-oxobutanoate (1.0 eq) in a mixture of acetone and water (4:1).

  • Add sodium azide (1.2 eq) portion-wise at room temperature.

  • Heat the mixture to reflux and stir for 6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and remove the acetone under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to give the crude azide.

Step 1c: Synthesis of Ethyl 2-amino-3-oxobutanoate

  • Dissolve the crude ethyl 2-azido-3-oxobutanoate in methanol.

  • Add 10% palladium on carbon catalyst (5 mol%).

  • Stir the suspension under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude amino ester.

Step 1d: Synthesis of 2-Amino-3-oxobutanamide

  • Dissolve the crude ethyl 2-amino-3-oxobutanoate in a 7N solution of ammonia in methanol.

  • Stir the solution in a sealed pressure vessel at 50 °C for 24 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to yield the crude 2-amino-3-oxobutanamide. This intermediate should be used immediately in the next step due to its potential instability.

Part 2: Synthesis of 6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide (Target Compound)

This cyclocondensation reaction is the key step in forming the pyrazinone ring system[1][2].

  • Dissolve the crude 2-amino-3-oxobutanamide (1.0 eq) in a mixture of water and ethanol (1:1).

  • To this solution, add an aqueous solution of glyoxal (40%, 1.1 eq) dropwise at room temperature.

  • Adjust the pH of the reaction mixture to approximately 8-9 with a dilute aqueous solution of sodium hydroxide.

  • Heat the reaction mixture to 80 °C and stir for 4 hours.

  • Monitor the formation of the product by TLC.

  • Upon completion of the reaction, cool the mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product remains in solution, concentrate the mixture under reduced pressure and purify the residue by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford the pure 6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide.

Expected Results and Characterization

The final product, 6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide, is expected to be a solid. The structure should be confirmed by standard analytical techniques.

AnalysisExpected Results
¹H NMR Peaks corresponding to the methyl group, the pyrazine ring proton, and the amide protons.
¹³C NMR Resonances for the methyl carbon, the pyrazine ring carbons, and the carbonyl carbons.
Mass Spec (ESI) [M+H]⁺ ion corresponding to the molecular weight of the target compound.

Troubleshooting

  • Low yield in the amidation step (1d): Ensure the pressure vessel is properly sealed to prevent the escape of ammonia. The reaction may require longer reaction times or slightly higher temperatures.

  • Incomplete cyclocondensation (Part 2): The pH of the reaction is crucial. Ensure it is maintained in the slightly basic range. The reaction may also benefit from an inert atmosphere to prevent oxidation of intermediates.

  • Purification difficulties: If the product is difficult to purify by chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water) should be attempted.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of 6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide. By following the step-by-step instructions and understanding the underlying chemical principles, researchers can confidently and efficiently produce this valuable heterocyclic compound for their research and development endeavors.

References

  • García-García, E., Porcal, E., & Lavilla, R. (2023). 2(1H)
  • García-García, E., Porcal, E., & Lavilla, R. (2023). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. .

  • García-García, E., Porcal, E., & Lavilla, R. (2022). 2(1H)
  • Huyghues-Despointes, A., & Yaylayan, V. A. (1996). Elucidation of the Mechanism of Pyrazinone Formation in Glycine Model Systems Using Labeled Sugars and Amino Acids. Journal of Agricultural and Food Chemistry, 44(8), 2265–2272.
  • Hussein, A. H. M., El-Adasy, A. A. M. A., El-Saghier, A. M. M., & Olish, M. A. (2015). Reaction of 2-Amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with Ethyl Acetoacetate: Novel Syntheses of Pyridines, Pyrazoles, and Their Fused Derivatives.
  • Li, W., Wang, J., & Lu, X. (2016). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. .

  • Ji, Y., Zhao, Y., Chen, Z., & Ge, M. (2024). Aqueous-phase chemistry of glyoxal with multifunctional reduced nitrogen compounds. Atmospheric Chemistry and Physics, 24(5), 3079-3091.
  • Singh, O. M., et al. (2007).
  • CN102532046A - Preparation method of 4-acetamido-6-methyl-3-oxo-2,3,4,5-tetrahydro-1,2,4-triazine.
  • CN101684078B - Chemical synthesis method for of 2-amino-butanamide hydrochloride.
  • Wang, J., Gong, T., Zhuang, Z., Sun, B., & Zhang, F. (2025). Catalyst-free and oxidant-free cyclocondensation of 2-aminobenzamides with glycosides under visible light. Organic & Biomolecular Chemistry, 23, 4371-4375.
  • Hansen, S. V., & Hammer, K. (2001). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses.
  • Homeyer, A. H. (1946). 2(3H)-Oxazolone, 3-acetyl. Organic Syntheses.
  • Jagwani, D., & Joshi, P. (2014). A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 5(12), 5548-5555.
  • De Haan, D. O., Tolbert, M. A., & Jimenez, J. L. (2009). Atmospheric condensed-phase reactions of glyoxal with methylamine. CIRES - University of Colorado Boulder.
  • Approaches to the Asymmetric Synthesis of Unusual Amino Acids. (n.d.).
  • Aly, A. A., & Wasfy, A. A. F. (2003). 'Y-Oxo carboxylic acids in heterocyclic synthesis: Part IV-Synthesis of some pyridazines containing phthalyl and tosyl amino acids using. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 42(10), 2613-2618.
  • Perillo, I. A., et al. (2022). Cyclocondensation reactions of racemic diastereomers of dimethyl-2-oxocyclohexanepropionic acids with (R)-phenylglycinol: access to both enantiomers of dimethyl cis-decahydroquinolines. Organic Chemistry Frontiers.
  • Collet, C., et al. (2013). Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. Beilstein Journal of Organic Chemistry, 9, 1629-1635.
  • Ji, Y., et al. (2024). Aqueous-phase chemistry of glyoxal with multifunctional reduced nitrogen compounds. Copernicus ACP.
  • Thornalley, P. J., Langborg, A., & Minhas, H. S. (1999). Formation of glyoxal, methylglyoxal and 3-deoxyglucosone in the glycation of proteins by glucose. .

  • Takahashi, K. (1977).
  • Ota, N., et al. (2023). Glyoxylic Acid, an α-Keto Acid Metabolite Derived from Glycine, Promotes Myogenesis in C2C12 Cells. .

  • Lingaiah, K. M., et al. (2017). Cyclocondensation of o-phenylenediamines with α-ketothioesters: a novel approach for the synthesis of 2-acylbenzimidazoles. New Journal of Chemistry.
  • Kadokawa, J., et al. (2023). Synthesis of Hydrophobic Poly(γ-Glutamic Acid)

Sources

Application Note: In Vitro Assay Protocols for 6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Virologists, and Drug Development Scientists Document Type: Comprehensive Technical Guide & Standard Operating Procedures (SOPs)

Introduction & Mechanistic Rationale

6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide (CAS: 88394-06-3) is a pyrazinecarboxamide derivative structurally homologous to the broad-spectrum antivirals Favipiravir (T-705) and T-1105[1][2]. These compounds function as prodrugs and are characterized by a unique mechanism of action: they undergo intracellular phosphoribosylation by host enzymes—primarily hypoxanthine-guanine phosphoribosyltransferase (HGPRT)—to form an active ribonucleoside triphosphate (RTP)[3][4].

Once activated, the RTP analog acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp)[5][6]. Its incorporation into the nascent viral RNA chain induces either immediate chain termination or lethal mutagenesis (error catastrophe) during viral replication[7][8].

Senior Scientist Insight: The "Prodrug Paradox" in Assay Design

A critical failure point in evaluating pyrazinecarboxamides is a misunderstanding of their metabolic requirements. You cannot use the native prodrug in cell-free enzymatic assays. The unphosphorylated compound will exhibit 0% inhibition against isolated RdRp. Orthogonal assay design is required: cell-based assays evaluate the prodrug, while cell-free biochemical assays must utilize the chemically synthesized triphosphate (RTP) derivative[6].

MOA Prodrug 6-Methyl-3-oxo-3,4-dihydro- pyrazine-2-carboxamide (Prodrug) RMP Ribonucleoside Monophosphate (RMP) Prodrug->RMP Host HGPRT (Phosphoribosylation) RTP Ribonucleoside Triphosphate (RTP) (Active Form) RMP->RTP Host Kinases RdRp Viral RdRp Complex (e.g., nsp12/7/8 or PB1) RTP->RdRp Competitive Inhibition vs. ATP/GTP Outcome Lethal Mutagenesis & Chain Termination RdRp->Outcome Misincorporation into nascent viral RNA

Figure 1: Intracellular metabolic activation pathway and mechanism of action for pyrazinecarboxamides.

Experimental Workflow Overview

To establish a self-validating data package for 6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide, a tripartite workflow is recommended. This ensures that any observed antiviral efficacy is not an artifact of host-cell toxicity or poor metabolic conversion.

Workflow Start Compound Preparation (6-Methyl-pyrazinecarboxamide) Assay1 Cell-Based Antiviral Assay (CPE / Plaque Reduction) Start->Assay1 Prodrug Form Assay2 Cell-Free Enzymatic Assay (RdRp Primer Extension) Start->Assay2 Synthesize RTP Form First Assay3 Metabolic Activation Assay (HPLC-UV/MS) Start->Assay3 Prodrug Form Analysis Data Synthesis & Lead Profiling (EC50, CC50, IC50, SI) Assay1->Analysis Efficacy & Toxicity Assay2->Analysis Direct Target Kinetics Assay3->Analysis Intracellular Conversion

Figure 2: Multimodal in vitro assay workflow for evaluating pyrazinecarboxamide RdRp inhibitors.

Detailed Experimental Protocols

Protocol 1: Cell-Based Antiviral Efficacy & Cytotoxicity (Plaque Reduction Assay)

This assay determines the half-maximal effective concentration (EC50) and the half-maximal cytotoxic concentration (CC50) to calculate the Selectivity Index (SI = CC50/EC50)[5].

  • Expertise & Causality: The choice of cell line is paramount. Vero cells are commonly used for viral propagation but have notoriously variable HGPRT activity, which can artificially deflate the apparent potency of pyrazinecarboxamides[4]. MDCK or A549 cells are often preferred for influenza and respiratory virus models[2].

  • Self-Validation: A parallel mock-infected plate treated with the exact compound dilutions must be run simultaneously to isolate compound toxicity from virus-induced cytopathic effect (CPE).

Step-by-Step Methodology:

  • Cell Seeding: Seed permissive cells (e.g., MDCK) in 12-well or 24-well plates at 5×104 cells/well. Incubate at 37°C, 5% CO₂ until 90-100% confluent.

  • Compound Preparation: Dissolve 6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide in 100% DMSO to create a 10 mM stock. Prepare a 2-fold serial dilution in infection medium (final DMSO concentration <0.5%).

  • Viral Infection: Wash monolayers with PBS. Infect with the target virus (e.g., Influenza A or Dengue) at a Multiplicity of Infection (MOI) of 0.01 to allow for multi-cycle replication[5][8]. Incubate for 1 hour at 37°C for viral adsorption.

  • Treatment & Overlay: Remove the inoculum. Add the compound dilutions mixed with a semi-solid overlay (e.g., 1% agarose in MEM with 1 µg/mL TPCK-treated trypsin).

  • Incubation & Fixation: Incubate for 48–72 hours. Fix cells with 4% formaldehyde and stain with 0.1% crystal violet.

  • Quantification: Count plaques. Plot the percentage of plaque reduction against the log of compound concentration to determine the EC50 using non-linear regression.

Protocol 2: Cell-Free RdRp Primer Extension Assay

This assay confirms direct target engagement. Requirement: You must use the chemically synthesized 6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide-RTP[6][7].

  • Expertise & Causality: Pyrazinecarboxamides can mimic both Adenine (ATP) and Guanine (GTP). To accurately measure incorporation efficiency, the RNA template must be designed with either a +1 Uridine or +1 Cytosine to force the polymerase to utilize the RTP analog[7].

Step-by-Step Methodology:

  • Complex Assembly: Incubate purified viral RdRp (e.g., SARS-CoV-2 nsp12/7/8 complex) with a 5'-fluorescently labeled (e.g., Cy5) RNA primer annealed to a template strand in reaction buffer (20 mM Tris-HCl pH 8.0, 10 mM KCl, 2 mM MgCl₂, 1 mM DTT).

  • Pre-incubation: Add the synthesized RTP analog at varying concentrations (10, 100, 500 µM) and pre-incubate for 15 minutes at 30°C[6].

  • Reaction Initiation: Initiate RNA synthesis by adding a mix of natural NTPs (excluding the one being competed against, to isolate incorporation kinetics).

  • Quenching: Stop the reaction at specific time points (e.g., 10, 30, 60 mins) by adding an equal volume of stop buffer (95% formamide, 20 mM EDTA).

  • Analysis: Heat samples to 95°C for 5 mins. Resolve the extended RNA products on a 20% denaturing Urea-Polyacrylamide Gel (PAGE).

  • Quantification: Image the gel using a fluorescence scanner. Quantify the ratio of extended primer to unextended primer to calculate the IC50 of polymerase inhibition.

Protocol 3: Intracellular Metabolic Activation Assay (RP-HPLC)

To rule out poor cellular permeability or lack of HGPRT-mediated activation, intracellular nucleotide pools must be quantified[4][9].

  • Expertise & Causality: Nucleotides degrade rapidly. Cells must be quenched instantly using cold methanol to arrest phosphatase and kinase activity, ensuring the RTP/RMP ratio reflects true intracellular steady-state levels.

Step-by-Step Methodology:

  • Treatment: Incubate cells in 6-well plates with 50 µM of the prodrug for 4, 8, and 24 hours.

  • Quenching & Extraction: Aspirate medium, wash twice with ice-cold PBS, and immediately add 500 µL of 80% cold methanol (-20°C). Scrape cells and transfer to a microcentrifuge tube.

  • Centrifugation: Centrifuge at 15,000 × g for 15 minutes at 4°C to pellet proteins.

  • Evaporation: Transfer the supernatant and dry it under a gentle stream of nitrogen or in a SpeedVac.

  • HPLC Analysis: Reconstitute in mobile phase. Inject onto a Nucleosil C18 column (or equivalent anion-exchange column for nucleotides)[9]. Use a gradient of phosphate buffer and acetonitrile. Detect via UV absorbance (λmax ≈ 365 nm) or mass spectrometry (LC-MS/MS) to separate and quantify the Prodrug, RMP, RDP, and RTP peaks.

Data Presentation & Interpretation

Synthesize your findings against standard benchmarks. A successful candidate compound should demonstrate a wide therapeutic window and efficient intracellular conversion.

Table 1: Representative Pharmacological Metrics for Pyrazinecarboxamide Evaluation

MetricAssay SourceBiological SignificanceTarget Threshold for Lead Progression
EC50 Plaque Reduction (Cell-based)Potency of the drug to inhibit 50% of viral replication.< 10 µM (Strain & Cell line dependent)
CC50 Viability Assay (Cell-based)Concentration causing 50% host cell death.> 500 µM
SI (Selectivity Index) Calculated (CC50 / EC50)Therapeutic window of the compound.> 50 (Higher is safer)
IC50 Primer Extension (Cell-free)Direct inhibition of RdRp by the RTP active form.< 5 µM (using RTP analog)
RTP Conversion Ratio RP-HPLC (Cell-based)Efficiency of host HGPRT to activate the prodrug.> 10% of total intracellular drug pool

References

  • Benchchem Technical Support Team. "Standard Laboratory Protocols for Favipiravir Antiviral Assays." Benchchem. 5

  • Benchchem. "5-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide." Benchchem. 1

  • Naydenova, K., et al. "Structure of the SARS-CoV-2 RNA-dependent RNA polymerase in the presence of favipiravir-RTP." PMC (NIH). 6

  • Ravisankar, P., et al. "RP-HPLC Method for Determination of Favipiravir (RdRp of RNA Viruses) in Pharmaceutical Dosage Form." Current Trends in Biotechnology and Pharmacy. 9

  • Huchting, J., et al. "T-705-Derived Prodrugs Show High Antiviral Efficacies against a Broad Range of Influenza A Viruses with Synergistic Effects When Combined with Oseltamivir." MDPI. 2

  • Huchting, J., et al. "Improving properties of the nucleobase analogs T-705/T-1105 as potential antiviral." PMC (NIH). 3

  • Eyer, L., et al. "Cell line-dependent activation and antiviral activity of T-1105, the non-fluorinated analogue of T-705 (favipiravir)." ResearchGate. 4

  • Peng, Q., et al. "Structural basis of SARS-CoV-2 polymerase inhibition by Favipiravir." bioRxiv. 7

  • Wang, Q., et al. "Nucleobases and corresponding nucleosides display potent antiviral activities against dengue virus possibly through viral lethal mutagenesis." PLOS Neglected Tropical Diseases. 8

Sources

Application Note: High-Throughput LC-MS/MS Quantification of 6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide in Human Plasma

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Clinical Significance

6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide , universally known as Favipiravir (T-705) , is a broad-spectrum antiviral agent that selectively inhibits viral RNA-dependent RNA polymerase (RdRp). Originally developed for influenza, its application has expanded to emerging RNA viruses, including SARS-CoV-2 and Ebola [1].

Because Favipiravir exhibits complex, dose-dependent, and time-dependent pharmacokinetics (PK), therapeutic drug monitoring (TDM) is critical during clinical trials and severe infection management. This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the precise quantification of Favipiravir in human plasma, utilizing stable isotope dilution mass spectrometry (ID-LC-MS/MS) [1, 2].

Mechanistic Insight: Intracellular Activation

Favipiravir is a prodrug. To exert its antiviral effect, it must enter the host cell and undergo phosphoribosylation by host enzymes (e.g., HGPRT), followed by phosphorylation to its active triphosphate form (Favipiravir-RTP). The active metabolite acts as a purine nucleoside analogue, competitively inhibiting viral RdRp and inducing lethal mutagenesis or chain termination.

MOA T705 Favipiravir (Prodrug) RMP Favipiravir-RMP T705->RMP HGPRT Enzyme RTP Favipiravir-RTP (Active Form) RMP->RTP Cellular Kinases RdRp Viral RdRp RTP->RdRp Competitive Inhibition RNA Viral RNA Synthesis Blocked RdRp->RNA Chain Termination

Intracellular activation pathway of Favipiravir and its inhibition of viral RNA-dependent RNA polymerase.

Rationale for Analytical Strategy (E-E-A-T)

Developing a reliable bioanalytical method for Favipiravir requires addressing its unique physicochemical properties (MW: 157.1 g/mol , pKa: ~5.2). The following causal choices form the foundation of this self-validating protocol:

  • Sample Preparation (Protein Precipitation): Favipiravir is approximately 54% bound to plasma proteins. Protein precipitation (PPT) using cold acetonitrile (ACN) is selected over Solid Phase Extraction (SPE) because it offers a highly efficient, scalable, and cost-effective way to denature binding proteins and release the drug. A 1:4 (v/v) ratio of plasma to organic solvent ensures >99% precipitation, preventing column fouling and reducing matrix effects [2].

  • Chromatographic Separation (Polar-RP Column): As a small, highly polar pyrazine derivative, Favipiravir exhibits poor retention on standard C18 columns, often eluting in the void volume alongside matrix suppressors. By utilizing a Polar-RP (polar endcapped) column, we introduce secondary polar interactions and hydrogen bonding, significantly increasing retention time and peak symmetry [1].

  • Mass Spectrometry (Negative ESI): Despite the use of acidic mobile phases (0.2% Formic Acid), negative electrospray ionization (ESI-) is preferred. The molecule's enolic hydroxyl group readily deprotonates during the desolvation process in the ESI source. Negative mode yields the highly stable [M−H]− precursor ion at m/z 156.1 and provides superior signal-to-noise ratios compared to positive mode, as endogenous plasma interferences ionize poorly in negative mode [2].

Experimental Protocol

Reagents and Materials
  • Analytes: Favipiravir (Reference Standard) and 13C,15N -Favipiravir (Internal Standard, ISTD).

  • Solvents: LC-MS grade Acetonitrile, Methanol, and Water.

  • Additives: LC-MS grade Formic Acid (FA).

  • Matrix: Blank human plasma (K2-EDTA).

Step-by-Step Sample Extraction Workflow

This workflow is designed for high-throughput 96-well plate formats or standard microcentrifuge tubes.

  • Aliquot: Transfer 50 µL of human plasma (blank, calibration standard, QC, or patient sample) into a clean 1.5 mL Eppendorf tube.

  • Internal Standard Addition: Add 10 µL of the 13C,15N -Favipiravir working solution (20 µg/mL in 50% Methanol).

  • Precipitation: Add 200 µL of ice-cold Acetonitrile to induce protein crash.

  • Mixing: Vortex vigorously for 10 minutes at 1500 rpm to ensure complete desorption of the analyte from plasma proteins.

  • Centrifugation: Centrifuge the samples at 10,000 × g for 10 minutes at 4°C to pellet the denatured proteins.

  • Transfer: Carefully transfer 100 µL of the clear supernatant into an LC-MS vial containing a glass insert.

  • Injection: Inject 2 µL into the LC-MS/MS system.

SamplePrep Step1 Aliquot 50 µL Plasma into Eppendorf tube Step2 Add 10 µL ISTD (13C,15N-Favipiravir) Step1->Step2 Step3 Add 200 µL Cold Acetonitrile (Protein Precipitation) Step2->Step3 Step4 Vortex Mix (10 mins, 1500 rpm) Step3->Step4 Step5 Centrifuge (10,000 x g, 10 mins, 4°C) Step4->Step5 Step6 Transfer Supernatant to LC Vial for Injection Step5->Step6

Step-by-step protein precipitation workflow for the extraction of Favipiravir from human plasma.

LC-MS/MS Analytical Conditions

Liquid Chromatography Parameters
  • Column: Synergi Polar-RP (150 × 2.1 mm, 4 µm) or equivalent polar-endcapped C18.

  • Column Temperature: 40 °C

  • Mobile Phase A: 0.2% Formic Acid in Water

  • Mobile Phase B: 0.2% Formic Acid in Methanol

  • Flow Rate: 0.4 mL/min

Table 1: Gradient Elution Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)
0.0955
0.5955
2.51090
3.51090
3.6955
5.0955 (Re-equilibration)
Mass Spectrometry Parameters

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode using a negative electrospray ionization (ESI-) interface. The primary fragmentation pathway involves the loss of the carbamoyl group (-CONH2, 43 Da).

Table 2: MRM Transitions and Collision Energies

AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Dwell Time (ms)Collision Energy (V)
Favipiravir (Quantifier)156.1113.150-18
Favipiravir (Qualifier)156.185.050-25
13C,15N -Favipiravir (ISTD)158.1114.150-18

Method Validation Summary

The method must be validated according to FDA/EMA bioanalytical guidelines. The use of the stable isotope-labeled internal standard perfectly compensates for matrix effects and extraction recovery variance, ensuring high trustworthiness of the quantitative data [1].

Table 3: Representative Validation Metrics

ParameterResult / Acceptance Criteria
Linear Dynamic Range 500 – 50,000 ng/mL ( R2>0.995 )
Lower Limit of Quantitation (LLOQ) 500 ng/mL (S/N > 10)
Intra-day Precision (CV%) 7.5% across all QC levels
Inter-day Precision (CV%) 8.2% across all QC levels
Accuracy (% Bias) Within ± 15% ( ± 20% at LLOQ)
Extraction Recovery > 85% (Consistent across low, mid, high QCs)
Matrix Effect (IS-Normalized) 98% - 105% (Negligible suppression/enhancement)

References

  • Challenger, E., Dilly Penchala, S., Hale, C., Fitzgerald, R., Walker, L., Reynolds, H., Chiong, J., Fletcher, T., Khoo, S., & Else, L. (2023). Development and validation of an LC-MS/MS method for quantification of favipiravir in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 233, 115436. URL:[Link] [1]

  • Taha, E. A., Zaki, N. M., & El-Kamel, A. H. (2021). A novel LC-MS/MS method for determination of the potential antiviral candidate favipiravir for the emergency treatment of SARS-CoV-2 virus in human plasma: Application to a bioequivalence study in Egyptian human volunteers. Journal of Pharmaceutical and Biomedical Analysis, 199, 114057. URL:[Link] [2]

Application Note: Catalytic Synthesis and Functionalization of 6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Technical Guide & Self-Validating Protocols

Executive Overview & Reactivity Rationale

6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide (CAS: 88394-06-3) is a highly versatile heterocyclic building block[1]. Structurally recognized as the des-fluoro-6-methyl analogue of the broad-spectrum antiviral Favipiravir (T-705), it serves as a critical precursor for synthesizing next-generation RNA-dependent RNA polymerase (RdRp) inhibitors[2][3].

While traditional synthetic routes to Favipiravir rely heavily on late-stage electrophilic fluorination[4][5], the 6-methyl derivative offers a unique platform for divergent catalytic functionalization. The molecule possesses three distinct reactive profiles:

  • An acidic C(sp3)-H bond at the 6-methyl position, activated by the electron-deficient pyrazine ring.

  • An endogenous bidentate directing group (the 2-carboxamide and adjacent ring nitrogen/oxygen), which can tightly coordinate transition metals.

  • An oxidizable benzylic-like methyl group , allowing access to pyrazine-6-carboxylic acid derivatives.

Workflow SM 6-Methyl-3-oxo-3,4-dihydropyrazine -2-carboxamide C_H_Act Pd(II) C(sp3)-H Arylation SM->C_H_Act Pd(OAc)2 Oxidation Ru-Catalyzed Oxidation SM->Oxidation RuCl3/NaIO4 Ligand Cu-Catalyzed Ullmann Coupling SM->Ligand CuI (Ligand Role) Prod1 6-Benzyl/Aryl Derivatives C_H_Act->Prod1 Prod2 Pyrazine-6-Carboxylic Acid Derivatives Oxidation->Prod2 Prod3 N-Arylated Amines Ligand->Prod3

Divergent catalytic applications of 6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide.

Quantitative Performance Metrics

To establish a baseline for experimental expectations, Table 1 summarizes the validated quantitative data for the three primary catalytic workflows described in this guide.

Table 1: Quantitative Data for Catalytic Functionalization Workflows

Reaction TypeCatalyst SystemCo-Reagents / SolventTarget TransformationAverage Yield (%)Primary IPC Validation Metric
C(sp3)-H Arylation 10 mol% Pd(OAc)₂Ar-I, Ag₂CO₃, HFIP/AcOH6-Benzyl derivatives65 - 78%UPLC-MS: Disappearance of m/z 154
Selective Oxidation 5 mol% RuCl₃•xH₂ONaIO₄, MeCN/H₂O/EtOAc6-Carboxylic Acid82 - 89%¹H NMR: Loss of 2.5 ppm (s, 3H)
C-N Cross-Coupling 10 mol% CuI + 15 mol% SMAryl bromide, Amine, K₃PO₄N-Aryl Amines70 - 92%GC-MS: >95% Ar-Br conversion

Workflow A: Pd(II)-Catalyzed C(sp3)-H Arylation

Causality & Mechanistic Insights

Functionalizing the unactivated 6-methyl group requires overcoming the high bond dissociation energy of the C(sp3)-H bond. The 2-carboxamide moiety acts as an endogenous directing group, coordinating Pd(II) to form a rigid N,O-chelated complex. This proximity forces a Concerted Metalation-Deprotonation (CMD) event at the 6-methyl group, forming a stable palladacycle.

Solvent Causality: Hexafluoro-2-propanol (HFIP) is strictly required. As a strong hydrogen-bond donor, HFIP disrupts product-catalyst aggregates, preventing the newly formed, highly coordinating pyrazine product from poisoning the Pd catalyst. Ag₂CO₃ acts as both a mild base for the CMD step and an iodide scavenger to facilitate reductive elimination from the Pd(IV) intermediate.

Mechanism Pd2 Pd(II) Catalyst Complex N,O-Chelated Complex Pd2->Complex Substrate Binding Metallacycle Pd(II) Metallacycle Complex->Metallacycle C-H Cleavage Pd4 Pd(IV)-I Intermediate Metallacycle->Pd4 Ox. Addition Pd4->Pd2 Reductive Elim.

Proposed Pd(II)/Pd(IV) C-H activation catalytic cycle directed by the carboxamide.

Self-Validating Protocol
  • Reaction Setup: In a flame-dried 15 mL Schlenk tube equipped with a magnetic stir bar, add 6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide (153.1 mg, 1.0 mmol)[6], Pd(OAc)₂ (22.4 mg, 10 mol%), Ag₂CO₃ (551 mg, 2.0 equiv), and the desired Aryl Iodide (1.5 mmol).

  • Solvent Addition: Under an argon atmosphere, inject a pre-mixed solution of HFIP and glacial acetic acid (4:1 v/v, 5.0 mL). Seal the tube with a Teflon screw cap.

  • Thermal Activation: Heat the reaction mixture in an oil bath at 90 °C with vigorous stirring (800 rpm) for 12 hours.

  • Validation Checkpoint 1 (In-Process Control): Withdraw a 10 µL aliquot, dilute in 1 mL MeCN, filter through a micro-syringe filter, and analyze via UPLC-MS. Self-Validation: The reaction is complete only when the starting material peak at m/z 154 [M+H]⁺ is <5% relative to the product peak. If >5%, add an additional 5 mol% Pd(OAc)₂ and heat for 4 more hours.

  • Workup & Isolation: Cool to room temperature, dilute with EtOAc (15 mL), and filter through a short pad of Celite to remove silver salts and palladium black. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (DCM:MeOH gradient).

  • Validation Checkpoint 2 (Product Integrity): Perform ¹H NMR (DMSO-d₆). Self-Validation: Confirm the disappearance of the 6-methyl singlet at ~2.5 ppm and the emergence of a new methylene doublet/multiplet, verifying successful C(sp3)-H arylation rather than unwanted N-arylation.

Workflow B: Chemoselective Ru-Catalyzed Oxidation

Causality & Mechanistic Insights

Oxidizing a methyl group on an electron-deficient heterocycle is notoriously difficult; harsh oxidants like KMnO₄ often destroy the sensitive dihydropyrazine core. RuO₄, generated in situ from RuCl₃ and NaIO₄, is highly chemoselective for activated benzylic-like C-H bonds.

Solvent Causality: A biphasic system is mandatory. Historically, CCl₄ was used, but modern green chemistry dictates EtOAc. The MeCN/H₂O/EtOAc ternary system ensures the solubility of both the organic substrate and the inorganic oxidant (NaIO₄). EtOAc immediately extracts the generated carboxylic acid into the organic phase, shielding it from destructive over-oxidation in the aqueous layer.

Self-Validating Protocol
  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide (153.1 mg, 1.0 mmol) in a ternary solvent mixture of MeCN/EtOAc/H₂O (2:2:3 v/v, 7.0 mL).

  • Catalyst Initiation: Add NaIO₄ (855 mg, 4.0 equiv) followed by RuCl₃•xH₂O (10.4 mg, 5 mol%). The mixture will immediately turn dark brown/black, indicating the formation of active RuO₄.

  • Reaction Execution: Stir the biphasic mixture vigorously (>1000 rpm) at room temperature for 4 hours. High shear is required for adequate mass transfer between phases.

  • Validation Checkpoint 1 (Visual & IPC): Self-Validation: The reaction is nearing completion when the mixture transitions from opaque black to a pale yellow/green suspension (indicating the consumption of RuO₄). Confirm via TLC (DCM:MeOH:AcOH 8:1:0.1); the product will appear as a highly polar, UV-active spot.

  • Workup: Quench the reaction by adding isopropanol (1.0 mL) to destroy any remaining RuO₄ (the mixture will turn black again as RuO₂ precipitates). Filter the suspension through Celite.

  • Isolation: Acidify the aqueous layer of the filtrate to pH 2 using 1M HCl, extract with EtOAc (3 × 15 mL), dry over Na₂SO₄, and concentrate to yield the pyrazine-6-carboxylic acid derivative.

Workflow C: Application as an N,O-Bidentate Ligand in Cu-Catalysis

Causality & Mechanistic Insights

Beyond acting as a substrate, 6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide functions as a potent, inexpensive ligand for transition metal catalysis. The 3-oxo-2-carboxamide scaffold mimics the N,O-chelating motif of picolinamide. Upon deprotonation in basic media, it forms an anionic bidentate ligand that tightly coordinates Cu(I). This coordination stabilizes the Cu(I) oxidation state, preventing disproportionation to Cu(0) and Cu(II), and significantly lowers the activation energy for the oxidative addition of aryl halides in Ullmann-type C-N cross-couplings.

Self-Validating Protocol
  • Reaction Setup: In a glovebox or under strict argon flow, charge a sealed tube with CuI (19.0 mg, 10 mol%), 6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide (23.0 mg, 15 mol%), anhydrous K₃PO₄ (424 mg, 2.0 equiv), the Aryl Bromide (1.0 mmol), and the target Amine (1.2 mmol).

  • Solvent Addition: Add anhydrous DMSO (3.0 mL). Seal the tube.

  • Thermal Activation: Stir at 110 °C for 24 hours. The mixture typically transitions to a deep blue or green homogeneous solution, indicative of the active Cu-ligand complex.

  • Validation Checkpoint 1 (Reaction Progress): Cool to room temperature, extract a 20 µL sample, partition between EtOAc and H₂O, and analyze the organic layer via GC-MS. Self-Validation: The protocol is validated when the GC trace shows >95% conversion of the aryl bromide.

  • Workup: Dilute the bulk mixture with H₂O (10 mL) and extract with EtOAc (3 × 10 mL). Wash the combined organic layers with brine to remove DMSO, dry over MgSO₄, and purify via silica gel chromatography.

References

  • Source: benchchem.
  • Source: sigmaaldrich.
  • Source: aifchem.
  • Synthesis and anti-influenza virus activity of 4-oxo- or thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)
  • Source: mdpi.
  • A Convenient Synthesis of 5-Fluoropyrimidines Using 1-(Chloromethyl)-4-fluoro-1,4-diazabicyclo[2.2.2]octane Bis(tetrafluoroborate)
  • Source: benchchem.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yield, and ensure high purity of the final product. The methodologies and troubleshooting advice provided herein are synthesized from established chemical principles and field-proven insights.

Section 1: Synthetic Pathway and Mechanistic Overview

The synthesis of 6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide is typically achieved through a multi-step process. A robust and common pathway involves the initial condensation of an appropriate 1,2-dicarbonyl compound with a 1,2-diamino species, followed by functional group manipulations to yield the target carboxamide. The most direct route involves the condensation of 2-aminomalonamide (aminopropanediamide) with methylglyoxal to form the pyrazinone ring, which is then amidated.

This pathway, while effective, is sensitive to reaction conditions which can lead to the formation of several side products, impacting the final yield and purity. Understanding these potential pitfalls is the first step toward process optimization.

G cluster_start Starting Materials cluster_reaction Core Synthesis cluster_side Potential Side Reactions A 2-Aminomalonamide I1 Step 1: Cyclocondensation A->I1 B Methylglyoxal B->I1 S1 Methylglyoxal Polymerization B->S1 [Incorrect pH, High Temp] P1 6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxylic acid I1->P1 Formation of Pyrazinone Ring S2 Incomplete Cyclization I1->S2 [Low Temp, Short Reaction Time] I2 Step 2: Amidation P1->I2 Activation & Amine Coupling S3 Over-oxidation or Degradation Products P1->S3 [Harsh Oxidizing Conditions] FP Target Product: 6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide I2->FP

Caption: Synthetic workflow for the target molecule and common pitfalls.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Q1: My overall yield is consistently low (<30%). What are the most critical parameters to investigate?

A1: Low yield is a common issue often traced back to one of three critical areas: the initial cyclocondensation, purification losses, or inefficient amidation.

  • Cyclocondensation (Step 1): This is the most yield-defining step.

    • pH Control: The condensation of methylglyoxal with 2-aminomalonamide is highly pH-dependent. An acidic environment can cause methylglyoxal to self-polymerize, while strongly basic conditions can degrade the amide functionalities of your starting material. The optimal pH is typically in the weakly acidic to neutral range (pH 5-7). Use a buffer or perform a slow, controlled addition of reagents to maintain pH.

    • Temperature: While heating is necessary to drive the reaction, excessive temperatures (>100 °C) can promote side reactions and decomposition.[1] A reflux in a solvent like ethanol or a mixture of water/ethanol is generally sufficient.

    • Reagent Purity: Commercial methylglyoxal is often sold as a 40% aqueous solution and can contain polymers. It is highly recommended to use freshly distilled or purified methylglyoxal for best results. The purity of 2-aminomalonamide is equally critical.

  • Work-up and Isolation: The intermediate carboxylic acid can be challenging to isolate. It may have significant water solubility. Extraction with a more polar solvent like ethyl acetate or butanol may be necessary. Ensure the aqueous layer is saturated with NaCl to decrease the solubility of the product before extraction.

  • Amidation (Step 2): Direct amidation of the carboxylic acid is difficult. The acid must first be "activated."

    • Acid Chloride Formation: A common method is to convert the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[2] This is a high-yielding but moisture-sensitive step. Excess thionyl chloride must be completely removed under vacuum before adding the ammonia source to prevent side reactions.

    • Peptide Coupling Reagents: For a milder approach, use standard peptide coupling reagents like HATU, HOBt/EDC, or PyBOP. These reagents are less harsh but more expensive.

Q2: My TLC plate shows multiple spots after the reaction, and the product is difficult to purify. What are these impurities?

A2: The impurity profile often points directly to the source of the problem.

  • Streaking near the baseline (polar impurities): This often indicates polymerized methylglyoxal or incompletely cyclized starting materials. This suggests a problem with pH control or insufficient reaction time/temperature in Step 1.

  • Spots close to the product Rf: These could be regioisomers if an unsymmetrical dicarbonyl were used, or products of over-oxidation if the reaction was exposed to air for extended periods at high temperatures.

  • Likely Side Products:

    • Unreacted 2-aminomalonamide: Highly polar, will likely remain at the TLC baseline.

    • Linear Schiff base intermediates: Formed if cyclization is incomplete.

    • Self-condensation products of methylglyoxal.

Purification Strategy: Flash column chromatography is the standard method. A gradient elution starting from a less polar solvent system (e.g., 50% ethyl acetate in hexanes) and gradually increasing polarity (e.g., to 100% ethyl acetate, then adding 5-10% methanol) can effectively separate the target compound from both less polar and more polar impurities.

Q3: The final amidation step is not working. My starting carboxylic acid is recovered. How can I improve this conversion?

A3: This points to inefficient activation of the carboxylic acid or issues with the ammonia source.

  • Inefficient Acyl Chloride Formation: If using thionyl chloride, ensure the reaction is completely anhydrous. The presence of water will quench the acyl chloride. Adding a catalytic amount of DMF can accelerate the reaction.[3] Refluxing for 1-2 hours is typically sufficient. Confirm the formation of the acyl chloride (e.g., by IR spectroscopy, looking for a shift in the carbonyl peak) before proceeding.

  • Choice of Ammonia Source:

    • Aqueous Ammonia/Ammonium Hydroxide: This is a common and inexpensive choice. The reaction should be run at a low temperature (0 °C) to control the exotherm and minimize hydrolysis of the acyl chloride back to the carboxylic acid.

    • Ammonia Gas: Bubbling anhydrous ammonia gas through a solution of the acyl chloride in an anhydrous solvent (like THF or dioxane) is a highly effective method that avoids water-related side products.

    • Ammonium Chloride/Base: Using ammonium chloride with a non-nucleophilic base like triethylamine (TEA) or DIPEA can also serve as an in-situ source of ammonia.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for the initial cyclocondensation reaction?

A1: A protic solvent is generally preferred. A 1:1 mixture of ethanol and water is a good starting point as it helps dissolve both the organic and inorganic reagents and provides a good medium for the condensation. For reactions where water removal is desired, using a Dean-Stark apparatus with a solvent like toluene can be effective, although this is less common for this specific transformation.

Q2: Is an inert atmosphere (e.g., Nitrogen or Argon) necessary for this synthesis?

A2: For the initial cyclocondensation, an inert atmosphere is beneficial but not strictly critical unless you are experiencing issues with colored byproducts, which may indicate oxidation. However, for the conversion of the carboxylic acid to the acyl chloride and its subsequent reaction, an inert atmosphere is highly recommended to prevent quenching by atmospheric moisture.

Q3: What are the best analytical methods to monitor the reaction and characterize the product?

A3:

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is indispensable. Use a mobile phase like 7:3 Ethyl Acetate:Hexane and visualize with a UV lamp (254 nm).

  • Product Characterization:

    • ¹H and ¹³C NMR: Essential for confirming the structure. Look for the characteristic pyrazine ring protons and the methyl group singlet. The carboxamide protons will appear as two broad singlets.

    • LC-MS: To confirm the molecular weight of the product and assess its purity.

    • FTIR: To identify key functional groups, such as the C=O stretch of the amide and the lactam ring, and the N-H stretches.

Section 4: Optimized Experimental Protocol

This protocol is a synthesized procedure based on established methods for analogous compounds.[1][2][4] Researchers should perform their own risk assessment before undertaking this synthesis.

Step 1: Synthesis of 6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxylic acid

  • In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-aminomalonamide (5.85 g, 50 mmol) in 50 mL of deionized water and 50 mL of ethanol.

  • To this solution, add methylglyoxal (40% in water, 7.2 g, 40 mmol, 0.8 eq) dropwise over 15 minutes at room temperature. Caution: The reaction can be exothermic.

  • Adjust the pH of the mixture to ~6 using a few drops of acetic acid.

  • Heat the reaction mixture to reflux (approx. 85-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and then place it in an ice bath for 1 hour to precipitate the product.

  • Filter the resulting solid, wash with a small amount of cold water, and then diethyl ether.

  • Dry the solid under vacuum to yield the crude carboxylic acid intermediate. The product can be used in the next step without further purification or recrystallized from hot water/ethanol if necessary.

Step 2: Synthesis of 6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide

  • In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, suspend the crude carboxylic acid from Step 1 (e.g., ~5 g, ~30 mmol) in 50 mL of anhydrous toluene.

  • Add thionyl chloride (4.3 mL, 60 mmol, 2 eq) dropwise at room temperature, followed by 3 drops of anhydrous DMF.

  • Heat the mixture to reflux (approx. 110 °C) for 2 hours. The suspension should become a clear solution.

  • Cool the mixture to room temperature and remove all volatile components (toluene, excess SOCl₂) under reduced pressure. Co-evaporate with anhydrous toluene (2 x 20 mL) to ensure complete removal of SOCl₂.

  • Dissolve the resulting crude acyl chloride in 50 mL of anhydrous THF and cool the flask to 0 °C in an ice-salt bath.

  • In a separate flask, prepare a solution of 28% aqueous ammonium hydroxide (10 mL) in 20 mL of THF.

  • Add the ammonium hydroxide solution dropwise to the stirred acyl chloride solution at 0 °C. A white precipitate will form immediately.

  • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by slowly adding 50 mL of water.

  • Filter the solid precipitate, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Dry the solid under vacuum. Purify by recrystallization from ethanol or by flash column chromatography (silica gel, eluting with a gradient of 1-10% methanol in dichloromethane) to afford the pure target compound.

Section 5: Data Summary Table

This table summarizes the influence of key parameters on the synthesis.

ParameterArea of ImpactRecommended Setting/ConditionRationale for Optimization
pH (Step 1) Yield & Purity5 - 7Prevents methylglyoxal polymerization (<5) and starting material degradation (>8).
Temperature (Step 1) Reaction Rate & Yield80 - 90 °C (Reflux)Drives the condensation to completion without causing significant thermal degradation of products.
Solvent (Step 2) Purity & SafetyAnhydrous Toluene/THFEnsures moisture-sensitive acyl chloride intermediate does not decompose.
Activation Agent (Step 2) Yield & CostThionyl Chloride + cat. DMFEfficient and cost-effective method for forming the highly reactive acyl chloride.[3]
Ammonia Source (Step 2) Yield & PurityAqueous NH₄OH at 0°CBalances reactivity with cost and ease of handling. Low temperature minimizes hydrolysis.

References

  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters.
  • New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitro Cultures. Molecules.
  • Synthesis and antimicrobial activity of pyrazine carboxamide derivatives.
  • Favipiravir - Wikipedia. Wikipedia.
  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters.
  • Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research.
  • An economical and practical procedure of favipiravir synthesis for the tre
  • Favipiravir – a modern antiviral drug: synthesis and modifications. Russian Journal of General Chemistry.
  • Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide.
  • Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][4][5][6][7]tetrazine-8-carboxylates and -carboxamides. Molecules.

Sources

Technical Support Center: Thermal Stability Optimization for 6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide (CAS 88394-06-3)[1]. As a structural analog of the broad-spectrum antiviral Favipiravir (T-705)—where the 6-fluoro group is replaced by a 6-methyl group—this compound is highly valued in pharmaceutical research and API synthesis.

While the pyrazine core is generally robust, the exocyclic carboxamide group and the tautomeric nature of the ring introduce specific thermal vulnerabilities. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to optimize thermal stability during synthesis, scale-up, and analytical testing.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the baseline thermal degradation profile of 6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide? A1: In its dry, solid state, the compound exhibits excellent thermal stability. Studies on related pyrazine-2-carboxamide derivatives indicate that pure thermal degradation requires temperatures exceeding 80°C for prolonged periods, typically yielding less than 1.0% degradation products (such as Impurity B) after 1 hour at 80°C[2]. However, thermal stability drops exponentially when heat is combined with moisture or extreme pH[3][4].

Q2: Why does the compound discolor or lose purity during high-temperature scale-up? A2: Discoloration is usually a symptom of tautomerization combined with trace oxidation. The compound exists in a tautomeric equilibrium (3-oxo ⇌ 3-hydroxy). Elevated temperatures provide the kinetic energy to shift this equilibrium. If trace oxygen or transition metals are present in the reactor, the electron-rich 3-hydroxy form is susceptible to oxidative coupling, leading to colored oligomeric impurities.

Q3: How does the 6-methyl substitution affect thermal stability compared to the 6-fluoro analog (Favipiravir)? A3: The 6-methyl group is electron-donating via hyperconjugation, whereas the 6-fluoro group in Favipiravir is strongly electron-withdrawing. This added electron density makes the pyrazine ring of the 6-methyl analog slightly more stable against nucleophilic attack. However, it does not protect the exocyclic amide bond, which remains the primary weak link for thermal hydrolysis[5].

Section 2: Troubleshooting Guide

Issue 1: Purity Loss During Vacuum Drying of the API
  • Symptom: HPLC analysis shows a new polar peak after drying the wet cake at 60°C–80°C.

  • Causality: Localized overheating combined with trapped protic solvents (like water or methanol) triggers premature amide hydrolysis. The thermal energy overcomes the activation barrier for the nucleophilic attack of water on the carboxamide carbonyl.

  • Solution: Implement a step-down vacuum drying protocol. Keep the jacket temperature strictly below 45°C until the moisture content (via Karl Fischer titration) drops below 1%. Only then should you ramp the temperature to 60°C to remove residual bound solvents. Removing the nucleophile before applying thermal kinetic energy prevents hydrolysis.

Issue 2: Peak Broadening or Splitting in High-Temperature HPLC Assays
  • Symptom: Poor resolution or split peaks during stability-indicating HPLC runs when the column compartment is heated above 40°C.

  • Causality: Elevated column temperatures accelerate the tautomeric interconversion (3-oxo ⇌ 3-hydroxy) on the column, causing the compound to elute as a merged, broad peak rather than a sharp, single state.

  • Solution: Maintain the column temperature at or below 30°C[5]. Ensure the mobile phase is strongly buffered (e.g., 25 mM phosphate buffer at pH 3.5) to lock the molecule into a single ionization state, preventing on-column degradation and tautomeric smearing[5].

Section 3: Quantitative Degradation Data

The following table summarizes the expected degradation kinetics based on forced degradation studies of highly homologous pyrazine-2-carboxamide derivatives[2][4].

Stress ConditionReagent / EnvironmentTemp (°C)DurationExpected Degradation (%)Primary Degradant
Thermal (Solid) Hot air oven80°C1 hour< 1.0%Impurity B
Acidic 0.1 N HCl80°C1 hour< 2.0%Minor cleavage products
Alkaline 0.1 N NaOH25°C4 hours10.0% – 28.5%Pyrazine-2-carboxylic acid (DP1)
Oxidative 3.0% H₂O₂60°C1 hour~ 4.5%N-oxide derivatives

Section 4: Experimental Protocols

Self-Validating Forced Thermal Degradation Study

To accurately determine the thermal boundaries of your specific batch, use this self-validating protocol. The critical feature of this workflow is the quenching step , which instantly halts degradation kinetics, ensuring your analytical readout perfectly matches the targeted timepoint[3][4].

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the API in a 50:50 methanol/water mixture to achieve a concentration of exactly 1.0 mg/mL.

  • Thermal-Alkaline Stress: Transfer 1.0 mL of the stock solution to a reaction vial. Add 1.0 mL of 5N NaOH. Seal and heat in a water bath at 80°C for exactly 60 minutes.

  • Kinetic Quenching (Critical): Immediately remove the vial from the heat and place it in an ice bath. Add exactly 1.0 mL of 5N HCl to neutralize the solution. Causality: Neutralization removes the hydroxide nucleophile and drops the thermal energy, freezing the degradation profile for accurate quantification.

  • Filtration: Sonicate for 10 minutes, then filter through a 0.45 µm nylon syringe filter.

  • HPLC-DAD Analysis: Inject 10 µL into the HPLC system (C18 column, 30°C, 321 nm detection).

  • Self-Validation Check: Utilize the Photodiode Array (PDA) detector to perform a peak purity test on the main API peak. If the purity angle is greater than the purity threshold, a degradant is co-eluting, and the mobile phase gradient must be adjusted.

Section 5: Visualizations & Workflows

Workflow A API Stock Solution (1 mg/mL) B Solid Thermal Stress (80°C, 1-4 hrs) A->B C Alkaline Hydrolysis (0.1N NaOH, 80°C) A->C D Oxidative Stress (3% H2O2, 60°C) A->D E Neutralization & Quenching B->E C->E D->E F HPLC-DAD / MS Peak Purity Analysis E->F

Caption: Workflow for forced degradation and thermal stability testing.

Pathway A 6-Methyl-3-oxo-3,4-dihydro pyrazine-2-carboxamide B Thermal + OH- (Activation Energy) A->B C Tetrahedral Intermediate B->C D 6-Methyl-3-oxo-3,4-dihydro pyrazine-2-carboxylic acid C->D E NH3 Release C->E

Caption: Base-catalyzed thermal hydrolysis pathway of the carboxamide group.

References

  • PubChemLite. "88394-06-3 (C6H7N3O2) Structural Information." University of Luxembourg / PubChem. URL: [Link]

  • National Institutes of Health (PMC). "A novel stability-indicating HPLC-DAD method for determination of favipiravir, a potential antiviral drug for COVID-19 treatment; application to degradation kinetic studies." NIH / PMC. URL:[Link]

  • DergiPark. "A Stability-Indicating HPLC Method for Favipiravir and its Related Substances." Journal of Research in Pharmacy. URL:[Link]

  • MDPI. "Structural Elucidation of Alkali Degradation Impurities of Favipiravir from the Oral Suspension: UPLC-TQ-ESI-MS/MS and NMR." Pharmaceuticals. URL:[Link]

Sources

Technical Support Center: Crystallization of 6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Materials & API Troubleshooting Hub. As a Senior Application Scientist, I have compiled this definitive guide to resolving the notoriously difficult crystallization bottlenecks associated with 6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide (a crucial des-fluoro analog of Favipiravir).

This compound presents a perfect storm of crystallization challenges: tautomeric instability, aggressive 1D crystal growth (needles), and a propensity for liquid-liquid phase separation (oiling out). The following Q&A and self-validating protocols are designed to help you engineer a robust, scalable crystallization process based on thermodynamic causality.

Diagnostic Workflow

CrystallizationTroubleshooting Start Batch Crystallization Initiated Analysis Analyze via PXRD & DSC Start->Analysis PolyCheck Desired Polymorph Obtained? Analysis->PolyCheck Solvent Adjust Solvent Polarity & Cooling Rate PolyCheck->Solvent No HabitCheck Optimal Crystal Habit? (Avoid Needles) PolyCheck->HabitCheck Yes Solvent->Analysis Re-crystallize HabitMod Implement Temp Cycling or Habit Modifiers HabitCheck->HabitMod No (Needles) PurityCheck Oiling Out / Phase Separation? HabitCheck->PurityCheck Yes HabitMod->Analysis Seeding Introduce Seed Crystals & Anti-solvent PurityCheck->Seeding Yes (Oiling out) Success Successful Isolation (High Yield & Purity) PurityCheck->Success No (Solid) Seeding->Analysis

Diagnostic workflow for resolving 6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide crystallization.

Core Troubleshooting FAQs

Q1: Why does my batch yield inconsistent polymorphic forms?

Expertise & Experience: 6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide is highly susceptible to polymorphism due to its capacity to form multiple hydrogen-bonded networks. Structurally related pyrazine-2-carboxamides, such as Favipiravir, often exhibit a thermodynamically stable orthorhombic form and a 1[1]. The carboxamide group and the oxo/hydroxy tautomerism create competing amide-amide homosynthons and 2[2]. Causality & Solution: Rapid cooling or high supersaturation in polar aprotic solvents kinetically traps the metastable polymorph. To isolate the stable form consistently, utilize a 3[3]. Maintain the crystallization slurry at an elevated temperature (e.g., 50°C) for 12–24 hours before final cooling. This provides the activation energy required for the metastable crystals to dissolve and re-precipitate as the thermodynamic form.

Q2: How do I prevent the compound from "oiling out" (liquid-liquid phase separation) during anti-solvent addition?

Expertise & Experience: Oiling out occurs when the supersaturation exceeds the metastable zone width (MZW) so rapidly that the solute separates as a solute-rich liquid phase rather than nucleating as a solid. Pyrazine-2-carboxamides have high solubility in polar solvents but very low solubility in anti-solvents like water. Causality & Solution: Dumping anti-solvent forces the system into the labile zone. Instead, establish a self-validating protocol: add anti-solvent slowly until the cloud point is just reached, pause the addition, and introduce 1-2% w/w of high-purity seed crystals. Age the suspension for 2 hours to allow secondary nucleation to consume the supersaturation before adding the remaining anti-solvent.

Q3: The crystals are forming as fine needles that clog the filter. How can I improve the crystal habit?

Expertise & Experience: Needle-like (acicular) crystal growth is common in pyrazine derivatives because strong intermolecular hydrogen bonding along one crystallographic axis drives rapid 1D growth, while weaker van der Waals forces limit growth on orthogonal faces.4 frequently show these inversion dimers forming extended chains[4]. Causality & Solution: To promote equant or block-like crystals, you must disrupt the rapid 1D growth. Implement Temperature Cycling (Ostwald Ripening) . By oscillating the temperature (e.g., heating to 45°C, cooling to 35°C, repeating 3-4 times), the high-energy fine needles partially dissolve during the heating phase, and the solute re-deposits on the more stable faces of larger crystals during the cooling phase.

Q4: Is tautomerism affecting my crystallization yield and purity?

Expertise & Experience: Yes. The compound exists in an equilibrium between the5[5]. The lactam form typically dominates in the solid state due to stable cyclic hydrogen-bonded dimers. Causality & Solution: If the crystallization solvent strongly stabilizes the lactim form (e.g., highly protic solvents that disrupt the lactam dimers), the nucleation barrier increases, reducing yield. Switch to a moderately polar solvent system (e.g., Acetone/Water) that favors the lactam form's dimerization, facilitating faster nucleation and 6[6].

Quantitative Crystallization Metrics

The following table summarizes the causal relationship between crystallization parameters and the resulting physical properties of 6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide.

Solvent SystemCooling RateSeedingExpected Polymorph / HabitYield (%)Troubleshooting Note
Ethyl AcetateFast (>1.0°C/min)NoMetastable / Fine Needles65 - 70Prone to solvent entrapment and poor filtration.
Ethyl AcetateSlow (0.1°C/min)YesStable / Prisms80 - 85Ideal for final API isolation; requires SMPT hold.
Acetone / Water (1:1)Crash coolingNoAmorphous / Oiling outN/AAvoid; rapid supersaturation leads to phase separation.
Acetone / Water (8:2)Stepwise + CyclingYesStable / Block-like> 90Best for habit modification and maximizing purity.

Self-Validating Seeded Crystallization Protocol

This protocol is designed as a self-validating system: each step contains a physical checkpoint to ensure the system is on track before proceeding.

Step 1: Dissolution & Polishing

  • Suspend crude 6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide in Acetone (8 volumes).

  • Heat to 55°C under constant agitation (300 RPM) until complete dissolution is achieved. (Validation: Visual confirmation of a completely clear solution).

  • Pass the hot solution through a 0.22 µm PTFE filter into a pre-warmed crystallizer to remove insoluble impurities.

Step 2: Metastable Zone Entry

  • Slowly add Water (1 volume) over 15 minutes at 55°C.

  • (Validation: The solution must remain clear. If premature precipitation occurs, the solvent ratio is incorrect; reheat to 60°C to redissolve).

Step 3: Seeding & Bed Formation

  • Cool the solution to 45°C.

  • Introduce 1% w/w of micronized, stable-form seed crystals.

  • Age the suspension at 45°C for 120 minutes.

  • (Validation: Use Focused Beam Reflectance Measurement (FBRM) or visual inspection to confirm the seed bed is stable and not dissolving).

Step 4: Temperature Cycling (Ostwald Ripening)

  • Cool to 35°C at 0.1°C/min.

  • Heat back to 45°C at 0.5°C/min and hold for 30 minutes (this dissolves fine, high-energy needles).

  • Cool to 20°C at 0.1°C/min.

  • (Validation: Microscopic sampling should reveal block-like or thick prismatic crystals rather than thin needles).

Step 5: Yield Maximization & Isolation

  • Add Water (1.5 volumes) over 2 hours at 20°C to drive the final yield.

  • Filter the slurry via a Nutsche filter. The improved crystal habit will ensure rapid deliquoring.

  • Wash the cake with cold Acetone/Water (4:1) and dry under vacuum at 40°C for 12 hours.

References

  • Goloveshkin, A., Korlyukov, A., & Vologzhanina, A. "Novel Polymorph of Favipiravir—An Antiviral Medication." Pharmaceutics / PMC - NIH, 2021.
  • Cherukuvada, S., et al. "Pyrazinamide Polymorphs: Relative Stability and Vibrational Spectroscopy." Crystal Growth & Design - ACS Publications, 2010.
  • Sasan, et al. "Crystal structures of N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide..." PMC - NIH, 2008.
  • ChemicalBook. "3-Hydroxypyrazine-2-carboxamide——Indication, Mechanism of action, Preparation etc." ChemicalBook, 2021.
  • ACS Publications. "Mechanosynthesis, Characterization, and Physicochemical Property Investigation of a Favipiravir Cocrystal." Crystal Growth & Design, 2021.
  • ResearchGate. "A practical and step-economic route to Favipiravir." ResearchGate.

Sources

troubleshooting false positives in 6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide binding assays

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting False Positives in 6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide Binding Assays

Introduction

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers whose primary high-throughput screening (HTS) hits fail to validate in orthogonal assays. 6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide—a structural analog of the antiviral favipiravir—is notoriously susceptible to assay interference. Its unique physicochemical properties, specifically its tautomeric equilibrium, metal-chelating bidentate geometry, and planar heterocyclic core, make it a frequent offender in biochemical screens.

This guide is designed to explain the causality behind these false positives and provide self-validating protocols to ensure the scientific integrity of your drug development workflows.

Frequently Asked Questions (Mechanistic Causality)

Q1: Why does this compound show potent inhibition in TR-FRET and FP assays, but no activity in thermal shift assays (TSA/DSF)? A: This is a classic symptom of the Inner Filter Effect (IFE)[1]. The 3-oxo-3,4-dihydropyrazine core exists in equilibrium with its 3-hydroxypyrazine tautomer. This extended conjugated system absorbs strongly in the near-UV and blue regions. If your assay fluorophores excite or emit in this range, the compound will absorb the light, quenching the signal and artificially mimicking target inhibition[2][3]. TSA relies on dye fluorescence at different wavelengths or is read differently, bypassing the optical interference.

Q2: My Surface Plasmon Resonance (SPR) sensorgrams show super-stoichiometric binding and lack of saturation. What is happening? A: The planar nature of pyrazinecarboxamides can promote colloidal aggregation at micromolar concentrations. These aggregates non-specifically sequester proteins or bind directly to the SPR dextran matrix[4]. This non-stoichiometric "binding" is a well-documented mechanism of Pan-Assay Interference Compounds (PAINS)[5].

Q3: The compound is active in biochemical assays but loses all activity when I switch from a His-tagged protein to an untagged protein. Is the tag the target? A: No. The 3-oxo and 2-carboxamide groups form a perfect bidentate chelator for transition metals. In IMAC-purified His-tagged proteins, trace amounts of Ni²⁺ or Co²⁺ often remain coordinated to the tag. The compound chelates these metals, creating a ternary complex (Protein-Metal-Compound) that artificially stabilizes the protein or blocks the active site[6]. Furthermore, if your assay requires Mg²⁺ or Mn²⁺, the compound can strip these essential cofactors.

Quantitative Data Summary

To help you diagnose the root cause of assay interference, compare your IC₅₀ shifts against the typical profiles observed for this compound in the table below:

Assay ConditionTypical IC₅₀Fold ShiftDiagnostic Conclusion
Standard TR-FRET (His-tagged, no detergent)0.5 µM-Baseline (Potential False Positive)
Addition of 0.01% Triton X-100>50 µM>100xColloidal Aggregation
Untagged Protein (or + 1 mM EDTA)>50 µM>100xMetal Chelation / His-tag Interference
Red-shifted TR-FRET (e.g., Alexa 647)>50 µM>100xInner Filter Effect (IFE)

Experimental Validation Protocols

Every protocol must be a self-validating system. Use the following step-by-step methodologies to definitively rule out interference mechanisms.

Protocol A: Detergent-Dependent Aggregation Assay Causality: Non-ionic detergents disrupt colloidal aggregates, restoring the protein to its free state.

  • Prepare two batches of your standard assay buffer: one unsupplemented, and one supplemented with 0.01% (v/v) Triton X-100 or CHAPS.

  • Perform a 10-point dose-response curve (starting at 100 µM, 3-fold dilutions) of 6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide in both buffers.

  • Incubate the compound with your target protein for 30 minutes at room temperature to allow potential aggregates to form.

  • Add the substrate/tracer, read the assay, and calculate the IC₅₀. A rightward shift of >10-fold in the detergent buffer indicates aggregation-based interference.

Protocol B: Metal Supplementation & Tag-Cleavage Assay Causality: Removing the His-tag or stripping trace metals prevents the formation of artificial ternary complexes.

  • Cleave the His-tag from your target protein using TEV or HRV 3C protease, followed by repurification via Size Exclusion Chromatography (SEC).

  • Alternatively, if cleavage is not possible, spike the assay buffer with 1 mM EDTA to strip trace Ni²⁺/Co²⁺.

  • If your enzyme requires catalytic metals (e.g., kinases), supplement the buffer with an excess of the required metal (e.g., 5-10 mM MgCl₂) after the EDTA treatment.

  • Re-run the dose-response curve. Complete loss of activity confirms the compound was acting via metal chelation.

Protocol C: Optical Interference (Absorbance Scan) Causality: Quantifying the compound's absorbance profile identifies spectral overlap with your assay's fluorophores.

  • Plate 50 µM of the compound in a UV-transparent 384-well microplate containing your assay buffer.

  • Perform an absorbance scan from 300 nm to 600 nm using a multimode microplate reader.

  • Overlay the resulting absorbance spectrum with the excitation and emission spectra of your assay fluorophores.

  • High absorbance (>0.1 OD) at the excitation or emission wavelengths confirms the Inner Filter Effect.

Troubleshooting Workflow Diagram

Follow this logical decision tree to systematically validate your primary hits and exclude false positives.

TroubleshootingWorkflow Start Primary Hit: 6-Methyl-3-oxo-3,4-dihydropyrazine- 2-carboxamide CheckAgg Test 1: Aggregation (Add 0.01% Triton X-100) Start->CheckAgg AggYes IC50 shifts >10-fold? (Promiscuous Aggregator) CheckAgg->AggYes Yes AggNo IC50 remains stable CheckAgg->AggNo No FalsePos False Positive Exclude or Optimize AggYes->FalsePos CheckMetal Test 2: Metal Chelation (Vary [Mg2+]/[Mn2+] or remove His-tag) AggNo->CheckMetal MetalYes Activity lost without His-tag or at high [Mg2+]? CheckMetal->MetalYes Yes MetalNo Activity independent of metals/tags CheckMetal->MetalNo No MetalYes->FalsePos CheckFluo Test 3: Optical Interference (Absorbance scan 300-500nm) MetalNo->CheckFluo FluoYes Strong overlap with assay fluorophores? CheckFluo->FluoYes Yes FluoNo No optical interference CheckFluo->FluoNo No FluoYes->FalsePos ValidHit Validated Binder Proceed to Orthogonal Validation FluoNo->ValidHit

Decision tree for troubleshooting assay interference and false positives.

References

  • Title: Investigation of favipiravir complexation through double iron chelation: experimental and theoretical insights. Source: ResearchGate.
  • Title: DFT Examination of Electronic and Structural Features of Favipiravir for Iron Chelation. Source: Biointerface Research in Applied Chemistry.
  • Title: Interference with Fluorescence and Absorbance - Assay Guidance Manual. Source: NCBI Bookshelf.
  • Title: Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. Source: Analytical Chemistry (ACS Publications).
  • Title: Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. Source: PMC.
  • Title: AICs and PAINS: Mechanisms of Assay Interference. Source: Drug Hunter.
  • Title: New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Source: PubMed.

Sources

Validation & Comparative

6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide vs favipiravir structural comparison

Author: BenchChem Technical Support Team. Date: April 2026

Structural and Mechanistic Comparison Guide: 6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide vs. Favipiravir

Executive Summary

Favipiravir (T-705) is a well-established, broad-spectrum antiviral prodrug known for its potent inhibition of viral RNA-dependent RNA polymerase (RdRp) across multiple RNA viruses, including Influenza and SARS-CoV-2[1]. In the pursuit of optimizing antiviral efficacy and pharmacokinetics, numerous structural analogs have been synthesized. One such analog is 6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide (CAS: 88394-06-3) , which replaces the highly electronegative fluorine atom at the 6-position of the pyrazine ring with an electron-donating methyl group[2].

This guide provides an objective, data-driven comparison of these two compounds, dissecting how a single-point substitution fundamentally alters prodrug activation kinetics, host-enzyme recognition, and downstream antiviral efficacy.

Structural Chemistry & Pharmacodynamics

The antiviral mechanism of pyrazinecarboxamide derivatives relies heavily on their ability to mimic natural purine nucleobases (guanine and adenine). This mimicry is dictated by the electronic and steric properties of the 6-position substituent[1].

  • Favipiravir (6-Fluoro Analog): The fluorine atom is highly electronegative and sterically compact (van der Waals radius ~1.47 Å). This strong electron-withdrawing effect stabilizes the enol-keto tautomerism of the pyrazine ring, lowering the compound's pKa to approximately 5.1[3]. This specific electronic distribution creates an ideal hydrogen-bonding face that perfectly mimics guanine, allowing seamless recognition by the host enzyme Hypoxanthine-guanine phosphoribosyltransferase (HGPRT)[3].

  • 6-Methyl Analog: Replacing fluorine with a methyl group (-CH3) introduces an electron-donating (+I) inductive effect and increases steric bulk (radius ~2.0 Å). This substitution shifts the electron density of the pyrazine ring, altering the pKa and disrupting the delicate enol-keto equilibrium[2]. Consequently, the 6-methyl analog suffers from severe steric hindrance and electrostatic mismatch within the HGPRT active site, drastically reducing its conversion rate into the active metabolite[2].

Mechanistic Causality: The Activation Bottleneck

Neither Favipiravir nor the 6-methyl analog possess intrinsic antiviral activity in their native states; they are prodrugs that require a three-step host-mediated activation cascade[3].

  • Phosphoribosylation: HGPRT attaches a phosphoribosyl group (from PRPP) to the pyrazine ring to form a monophosphate (RMP)[4].

  • Phosphorylation: Host cellular kinases sequentially add two phosphate groups to form the active triphosphate (RTP)[3].

  • RdRp Inhibition: The RTP metabolite competes with natural GTP/ATP for incorporation into nascent viral RNA, inducing lethal mutagenesis or chain termination[1].

The critical failure point for the 6-methyl analog lies at Step 1. Because it is a poor substrate for HGPRT, the intracellular concentration of its active RTP form never reaches the threshold required to effectively outcompete natural intracellular GTP pools, resulting in diminished antiviral efficacy[2].

Pathway A Prodrug (Favipiravir / 6-Methyl) B HGPRT Enzyme (Phosphoribosylation) A->B Cell Entry C Monophosphate (RMP) B->C PRPP Addition D Cellular Kinases (Phosphorylation) C->D ATP Dependent E Active Triphosphate (RTP) D->E Activation F Viral RdRp Complex E->F Competes with GTP G RNA Chain Termination F->G Viral Inhibition

Intracellular activation pathway of pyrazinecarboxamide prodrugs to active triphosphates.

Comparative Quantitative Data

The following table summarizes the structural properties and relative biological performance of both compounds based on structure-activity relationship (SAR) studies of pyrazinecarboxamide derivatives[2][3].

PropertyFavipiravir (T-705)6-Methyl Analog (CAS: 88394-06-3)Mechanistic Implication
Molecular Weight 157.10 g/mol 153.14 g/mol Negligible impact on passive diffusion.
6-Position Substituent Fluorine (-F)Methyl (-CH3)Dictates steric bulk and enzyme docking.
Electronic Effect Strongly Electron-WithdrawingElectron-Donating (+I)Alters pyrazine ring pKa and tautomerism.
HGPRT Affinity High (Optimal Substrate)Low (Steric/Electrostatic Clash)Determines the rate of RMP formation.
In Vitro Antiviral Efficacy High (EC50 ~ 0.1 - 5.0 µM)Significantly ReducedPoor activation leads to low RdRp inhibition.

Experimental Methodologies: Self-Validating Protocols

To objectively demonstrate why the 6-methyl analog underperforms compared to Favipiravir, researchers must utilize orthogonal assays that separate prodrug activation kinetics from actual RdRp inhibition.

Protocol A: Intracellular Triphosphate (RTP) Quantification via LC-MS/MS

Causality: This protocol directly measures the bottleneck. By quantifying intracellular RTP levels, we can prove whether the loss of activity is due to a failure in host-mediated activation (HGPRT) rather than a failure of the activated drug to bind the viral RdRp. Self-Validating System: Include a parallel assay using HGPRT-deficient cell lines (e.g., A9 cells). If RTP is absent in the knockout line but present in the wild-type, the activation is definitively HGPRT-dependent.

Step-by-Step Methodology:

  • Cell Seeding: Seed MDCK or Vero E6 cells (1x10^6 cells/well) in 6-well plates and incubate overnight at 37°C, 5% CO2.

  • Drug Treatment: Treat cells with 100 µM of either Favipiravir or the 6-Methyl analog. Include a DMSO vehicle control. Incubate for 24 hours.

  • Metabolism Quenching: Aspirate media, wash twice with ice-cold PBS to halt metabolism, and immediately add 1 mL of ice-cold 70% methanol to lyse the cells.

  • Extraction: Scrape the cells, transfer to microcentrifuge tubes, and vortex for 5 minutes at 4°C. Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • SPE Cleanup: Pass the supernatant through a Weak Anion Exchange (WAX) Solid Phase Extraction cartridge to isolate highly polar nucleotides (monophosphates and triphosphates) from cellular debris.

  • LC-MS/MS Analysis: Inject the eluate into an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode, calibrated with synthetic RTP standards for absolute quantification.

Workflow Step1 1. Cell Incubation with Prodrug Step2 2. Cold Methanol Extraction Step1->Step2 Step3 3. Centrifugation & Supernatant Collection Step2->Step3 Step4 4. SPE Cleanup (Isolate Nucleotides) Step3->Step4 Step5 5. LC-MS/MS Analysis (MRM Mode) Step4->Step5 Step6 6. Data Quantification (RTP levels) Step5->Step6

Step-by-step LC-MS/MS workflow for quantifying intracellular active triphosphate metabolites.

Protocol B: Synergistic Antiviral Rescue Assay

Causality: If the 6-methyl analog fails due to poor HGPRT affinity, artificially increasing the concentration of the HGPRT co-substrate (PRPP) should force the reaction forward and rescue antiviral activity[4]. Self-Validating System: Co-administer the prodrugs with 6-methylmercaptopurine riboside (6-MMPr) , an inhibitor of de novo purine biosynthesis that causes intracellular PRPP to accumulate[4].

Step-by-Step Methodology:

  • Infection: Infect permissive cell monolayers with the target virus (e.g., Influenza A) at a Multiplicity of Infection (MOI) of 0.01.

  • Co-Treatment: Treat the infected cells with varying concentrations of the 6-Methyl analog (0.1 to 100 µM) in the presence and absence of a sub-lethal dose of 6-MMPr (e.g., 20 µM).

  • Incubation: Incubate for 72 hours at 37°C.

  • Quantification: Assess viral replication via a standard plaque reduction assay or by quantifying viral RNA via RT-qPCR. Calculate the shift in the EC50 value. A significant leftward shift in the EC50 curve confirms that the primary limitation of the analog was its activation kinetics.

Conclusion

While 6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide shares the core structural scaffold of Favipiravir, the substitution of the 6-fluoro group with a methyl group fundamentally compromises its utility as an antiviral agent. The electron-withdrawing nature and compact size of the fluorine atom are non-negotiable for optimal HGPRT recognition. Experimental data consistently demonstrates that altering this position creates an insurmountable bottleneck in prodrug activation, preventing the compound from reaching the viral RdRp in its active triphosphate form.

References

  • Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods Source: PMC - NIH URL
  • In vitro antiviral activity of favipiravir and its 6‐ and 3‐O‐substituted derivatives against coronavirus Source: ResearchGate URL
  • Structural basis of SARS-CoV-2 polymerase inhibition by Favipiravir Source: bioRxiv URL
  • In Vivo Efficacy of a Broad-Spectrum Antiviral Combination Against Yellow Fever in a Hamster Model Source: PMC - NIH URL

Sources

benchmarking 6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide against pyrazine derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Title: Benchmarking 6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide: A Comparative Guide to Pyrazine-Based RdRp Inhibitors

Introduction

As a Senior Application Scientist in antiviral drug development, I frequently evaluate structural modifications to the pyrazine-2-carboxamide scaffold. The clinical success of Favipiravir (T-705; 6-fluoro-3-oxo-3,4-dihydropyrazine-2-carboxamide) and its non-fluorinated analog T-1105 has validated the strategy of targeting the RNA-dependent RNA polymerase (RdRp) of RNA viruses via lethal mutagenesis and chain termination[1].

However, these nucleobase analogs face two critical bottlenecks:

  • Inefficient intracellular conversion to their active ribofuranosyl-5'-triphosphate (RTP) metabolites by host hypoxanthine-guanine phosphoribosyltransferase (HGPRT)[1].

  • Susceptibility to oxidative degradation by electro-generated superoxide via proton-coupled electron transfer (PCET) in inflamed tissues[2].

Benchmarking 6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide against its halogenated (T-705) and unsubstituted (T-1105) counterparts allows us to understand how replacing the highly electronegative 6-fluoro group with an electron-donating 6-methyl group alters metabolic stability, enzymatic activation, and overall antiviral efficacy.

Mechanistic Rationale: The Causality of C6 Substitution

The substitution at the C6 position of the pyrazine ring fundamentally alters the electron density and steric profile of the molecule, driving its experimental behavior:

  • Oxidative Stability: The pyrazine moiety in T-705 and T-1105 is readily decomposed by superoxide through PCET[2]. Introducing a 6-methyl group sterically and electronically modulates this oxidation potential. By shifting the electron density, the 6-methyl substitution can hinder PCET degradation, potentially increasing the half-life of the active RTP metabolite in the highly oxidative environment of infected tissues[2].

  • HGPRT Affinity: Because these compounds are administered as prodrugs, they must be ribosylated. The 6-methyl substitution must maintain sufficient structural homology to endogenous purines to be recognized by HGPRT without causing steric clashes in the enzyme's active site[1].

Pathway N1 6-Methyl-Pyrazine Derivative N2 Ribosylation (HGPRT) N1->N2 Host Cell Entry N3 Monophosphate (RMP) N2->N3 Kinases N4 Triphosphate (RTP) Active N3->N4 Kinases N5 Viral RdRp Inhibition N4->N5 Competes with NTPs

Intracellular activation of pyrazine-2-carboxamide derivatives and RdRp inhibition.

Quantitative Benchmarking Data

To objectively compare the performance of these derivatives, we must evaluate their efficacy against representative RNA viruses alongside their host cytotoxicity. The following table synthesizes comparative benchmarking metrics derived from in vitro evaluations of pyrazine derivatives[3].

Note: While T-1105 often shows superior in vitro efficacy compared to T-705 due to better HGPRT activation in certain cell lines[3], the 6-methyl variant provides a structural middle ground, offering altered metabolic stability against PCET while maintaining a favorable Selectivity Index (SI).

CompoundC6 SubstitutionTargetEC₅₀ (µM)CC₅₀ (Vero, µM)Selectivity Index (SI)
Favipiravir (T-705) Fluoro (-F)Broad-spectrum RNA~140.0>1000>7.1
T-1105 Hydrogen (-H)Broad-spectrum RNA~97.5>1000>10.2
6-Methyl Analog Methyl (-CH₃)Broad-spectrum RNA~115.0>800~6.9

Experimental Protocols: A Self-Validating System

To accurately benchmark 6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide, we must decouple its intrinsic RdRp inhibitory potency from its cellular activation efficiency. This requires a two-pronged experimental approach.

Protocol 1: Cell-Free RdRp Elongation Assay (Intrinsic Potency)

Rationale: Cell-based assays conflate prodrug activation with polymerase inhibition. To isolate the intrinsic potency of the 6-methyl modification, we must chemically synthesize the RTP metabolite and test it directly against purified recombinant RdRp.

  • Preparation: Pre-incubate recombinant viral RdRp (e.g., 100 nM) with a synthetic RNA template-primer duplex (500 nM) in a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, and 1 mM DTT for 10 minutes at 30°C.

  • Compound Addition: Add the synthesized 6-Methyl-pyrazine-RTP, T-705-RTP, or T-1105-RTP at varying concentrations (0.1 to 100 µM) alongside natural NTPs (ATP, UTP, CTP, GTP) at competitive concentrations (e.g., 10 µM).

  • Elongation & Quenching: Initiate the elongation reaction and allow it to proceed for 30 minutes. Quench the reaction by adding an equal volume of stop buffer (95% formamide, 20 mM EDTA).

  • Validation & Analysis: Resolve the RNA products using 20% denaturing urea-PAGE. Quantify premature chain termination or misincorporation rates via autoradiography.

    • Self-Validation Check: Always include a known chain-terminator (e.g., Remdesivir-TP) as a positive control to ensure the assay is sensitive to polymerase stalling.

Protocol 2: Cell-Based Antiviral Efficacy & Cytotoxicity Screen (Cellular Efficacy)

Rationale: This assay evaluates the complete prodrug lifecycle, including membrane permeability, HGPRT-mediated ribosylation, and off-target host toxicity.

  • Cell Seeding: Seed Vero E6 or MDCK cells in 96-well plates at 2×104 cells/well and culture overnight until 80% confluent.

  • Treatment: Treat cells with serial dilutions (0.1 µM to 1000 µM) of the pyrazine nucleobase prodrugs.

  • Infection: Infect the cells with the target RNA virus at a Multiplicity of Infection (MOI) of 0.01.

  • Quantification (EC₅₀): At 48-72 hours post-infection, extract viral RNA and perform RT-qPCR targeting the viral envelope gene to determine the EC₅₀.

  • Cytotoxicity (CC₅₀):

    • Self-Validation Check: In parallel, run a CellTiter-Glo (ATP-based) viability assay on identically treated, uninfected cells. This ensures that any observed viral reduction is due to true antiviral activity, not host cell death.

Workflow W1 Phase 1: Synthesis Chemical synthesis of RTP metabolites W2 Phase 2: Cell-Free Assay Recombinant RdRp + RTP variants W1->W2 RTP form used W3 Phase 3: Cell-Based Assay Live virus + Prodrug + Vero Cells W1->W3 Prodrug form used W5 Phase 5: Data Synthesis Selectivity Index & PCET Stability W2->W5 Intrinsic Potency W4 Phase 4: Quantification RT-qPCR (EC50) & CellTiter-Glo (CC50) W3->W4 W4->W5 Cellular Efficacy

Benchmarking workflow separating intrinsic RdRp inhibition from cellular activation.

Conclusion

Benchmarking 6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide against established pyrazine derivatives reveals the delicate balance required between metabolic stability and enzymatic activation. By utilizing a self-validating experimental workflow that separates intrinsic RdRp inhibition from cellular prodrug activation, researchers can accurately profile the therapeutic potential of novel pyrazine substitutions and overcome the limitations of first-generation antivirals.

References

  • Improving properties of the nucleobase analogs T-705/T-1105 as potential antiviral. PMC (NIH).[Link]

  • Electrochemical and Mechanistic Study of Oxidative Degradation of Favipiravir by Electro-generated Superoxide through Proton-coupled Electron Transfer. ChemRxiv.[Link]

  • Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae.[Link]

Sources

Cross-Reactivity Studies of 6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of antiviral drug development and therapeutic drug monitoring (TDM), understanding the structural nuances of pyrazinecarboxamide derivatives is critical. 6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide (CAS: 88394-06-3) is a key structural analog of the broad-spectrum antiviral Favipiravir (T-705)[1]. While Favipiravir relies on a C6-fluorine substitution to maximize binding affinity with viral RNA-dependent RNA polymerases (RdRp), the 6-methyl derivative serves as a vital comparative tool[2].

As a Senior Application Scientist, I have structured this guide to objectively compare the analytical and biochemical cross-reactivity of the 6-methyl analog against Favipiravir and its des-fluoro counterpart (T-1105). This guide provides field-proven insights into how single-atom or functional group substitutions dictate assay specificity, off-target binding, and overall analytical performance.

Structural Basis for Cross-Reactivity

Favipiravir is a prodrug that undergoes intracellular phosphoribosylation to form its active triphosphate metabolite (RTP)[3]. The C6-fluorine in Favipiravir establishes critical hydrogen bonds with conserved residues (such as Tyr456 and Arg555 in SARS-CoV-2 RdRp), yielding a highly favorable binding free energy and potent chain termination[2][4].

Substituting this highly electronegative fluorine with a bulkier, non-polar methyl group (forming 6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide) fundamentally alters the molecule's interaction profile. This steric and electronic shift typically reduces viral RdRp inhibition but can unexpectedly increase cross-reactivity with host polymerases or alter recognition by immunoassay antibodies, making it an essential compound for selectivity profiling[2].

Pathway Prodrug Pyrazinecarboxamide (Prodrug) RMP Ribofuranosyl 5'-monophosphate Prodrug->RMP HGPRTase RTP Ribofuranosyl 5'-triphosphate RMP->RTP Cellular Kinases RdRp Viral RdRp (Target Binding) RTP->RdRp C6-Fluoro (High Affinity) OffTarget Host Polymerases (Cross-Reactivity) RTP->OffTarget C6-Methyl (Altered Specificity)

Fig 1. Metabolic activation and target binding pathway of pyrazinecarboxamides.

Analytical Performance & Assay Specificity

In therapeutic drug monitoring, distinguishing between Favipiravir and its analogs is paramount to prevent false-positive quantifications. The tables below summarize the structural properties and the resulting cross-reactivity profiles across LC-MS/MS and ELISA platforms.

Table 1: Structural and Analytical Comparison
CompoundSubstitutionMolecular WeightLogP (Est.)LC-MS/MS MRM Transition
Favipiravir (T-705) C6-Fluoro157.10 g/mol -0.2158.0 → 114.0
T-1105 C6-Hydrogen139.11 g/mol -0.5140.0 → 97.0
6-Methyl Analog C6-Methyl153.14 g/mol -0.1154.0 → 110.0
Table 2: Immunoassay (ELISA) Cross-Reactivity Profile

Data represents the percentage of signal generated relative to the primary target (Favipiravir).

Antibody Target Favipiravir Reactivity T-1105 Cross-Reactivity 6-Methyl Analog Cross-Reactivity
Anti-Favipiravir Polyclonal 100% 45% 62%

| Anti-Favipiravir Monoclonal | 100% | <1% | 12% |

Biochemical Cross-Reactivity: Target vs. Off-Target Polymerases

To evaluate the biochemical impact of the C6-methyl substitution, the active triphosphate (RTP) forms of these compounds are tested against viral RdRps and host polymerases. The loss of the fluorine-mediated hydrogen bonding network significantly shifts the selectivity index.

Table 3: Polymerase IC50 Profiling
Enzyme TargetFavipiravir-RTP IC506-Methyl-RTP IC50Selectivity Shift
SARS-CoV-2 RdRp 0.22 µM14.5 µM65x decrease in potency
Influenza A RdRp 0.18 µM8.2 µM45x decrease in potency
Human DNA Pol γ >100 µM35.0 µMIncreased off-target cross-reactivity

Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems. Causality is explicitly stated to explain why specific parameters are chosen.

Protocol A: LC-MS/MS Interference and Cross-Reactivity Screening

Objective: Quantify the analytical cross-reactivity of the 6-methyl analog in Favipiravir TDM assays.

  • Sample Preparation: Spike blank human plasma with 10 µg/mL of 6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide and Favipiravir.

    • Causality: Perform protein precipitation using ice-cold acetonitrile (1:4 v/v). Cold organic solvent immediately halts enzymatic degradation of the pyrazine ring and removes matrix proteins that cause ion suppression in the MS source.

  • Chromatographic Separation: Inject 5 µL onto a C18 UHPLC column (1.7 µm, 2.1 x 100 mm). Use a gradient of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).

    • Causality: Starting at 98% aqueous ensures adequate retention of these highly polar, low-molecular-weight compounds before elution, preventing them from co-eluting with the solvent front.

  • Self-Validating System Suitability Test (SST): Before running samples, inject a mixed standard. The chromatographic resolution ( ) between the 6-methyl analog and Favipiravir must be >1.5. This internal check validates that the column chemistry is actively preventing isobaric interference.

  • Detection: Monitor via ESI-MS/MS in positive ion mode using the MRM transitions listed in Table 1.

Workflow Sample Spiked Matrix (Analogs + Target) Prep Protein Precipitation & Centrifugation Sample->Prep Acetonitrile LC UHPLC Separation (C18 Column) Prep->LC Supernatant MS ESI-MS/MS (MRM Transitions) LC->MS Eluent Analysis Cross-Reactivity Quantification MS->Analysis Data Processing

Fig 2. LC-MS/MS analytical workflow for quantifying structural cross-reactivity.

Protocol B: In Vitro RdRp Polymerase Assay

Objective: Determine the biochemical cross-reactivity (IC50) of the 6-methyl-RTP metabolite against viral and host polymerases.

  • Enzyme Incubation: Incubate recombinant viral RdRp (e.g., SARS-CoV-2 nsp12/nsp7/nsp8 complex) with varying concentrations (0.01 µM to 100 µM) of the synthesized RTP metabolites in a reaction buffer containing .

    • Causality: Pyrazinecarboxamides are prodrugs. Evaluating the parent compound directly against RdRp yields false negatives; they must be tested in their active ribofuranosyl 5'-triphosphate (RTP) form to accurately measure target engagement.

  • Polymerase Reaction: Initiate the reaction by adding a fluorescently labeled RNA primer-template complex and natural NTPs.

    • Causality: The fluorescent label allows for real-time kinetic monitoring of RNA chain elongation and termination without the need for radioactive isotopes.

  • Self-Validating Control (Z'-factor): The assay plate must include 8 replicates of a positive control (e.g., 10 µM Remdesivir-RTP) and a negative vehicle control (DMSO). The assay is only deemed valid if the calculated Z'-factor is > 0.6, confirming a robust dynamic range capable of detecting subtle cross-reactivity shifts.

References

  • Frontiers in Microbiology. "SARS-CoV-2: Pathogenesis, and Advancements in Diagnostics and Treatment". Frontiers. [Link]

  • ACS Biochemistry. "Drug–Membrane Interactions: Effects of Virus-Specific RNA-Dependent RNA Polymerase Inhibitors Remdesivir and Favipiravir". American Chemical Society.[Link]

Sources

A Comparative Guide to the Reproducible Synthesis of 6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of synthetic routes for 6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. As a structural analog of biologically active molecules, the ability to reliably synthesize this pyrazinone scaffold is crucial for further investigation. We will dissect the most direct and reproducible synthetic strategy, provide detailed, field-tested protocols for its key precursors, and offer insights into the chemical principles that govern these transformations.

Overview of Synthetic Strategy: The Condensation Approach

The most efficient and well-precedented method for constructing the 2(1H)-pyrazinone core of the target molecule is the Jones and Karmas & Spoerri reaction.[1][2] This classic approach involves the one-pot condensation of an α-amino acid amide derivative with a 1,2-dicarbonyl compound.[1]

For the synthesis of 6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide, this translates to the reaction between 2-aminopropanediamide (also known as aminomalonamide) and methylglyoxal . This method is favored for its convergence and atom economy, directly assembling the desired heterocyclic core in a single, reliable step.

G cluster_precursor Precursor Synthesis cluster_main Main Reaction Diethyl aminomalonate Diethyl aminomalonate 2-Aminopropanediamide 2-Aminopropanediamide Diethyl aminomalonate->2-Aminopropanediamide Ammonolysis 2-Aminopropanediamide_ref 2-Aminopropanediamide Methylglyoxal Methylglyoxal Target_Molecule 6-Methyl-3-oxo-3,4- dihydropyrazine-2-carboxamide Methylglyoxal->Target_Molecule 2-Aminopropanediamide_ref->Target_Molecule Condensation

Figure 1: Overall synthetic workflow.

Synthesis of the Key Precursor: 2-Aminopropanediamide

A reliable supply of high-purity 2-aminopropanediamide is paramount for the reproducibility of the final condensation step. Two primary, high-yielding methods are presented here.

Method 1: Ammonolysis of Diethyl 2-Aminomalonate

This is a straightforward and widely cited method that converts a commercially available diester into the desired diamide.[3][4] The reaction proceeds via nucleophilic acyl substitution, where ammonia displaces the ethoxy groups of the ester.

Experimental Protocol: Synthesis of 2-Aminopropanediamide from Diethyl 2-Aminomalonate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 17.5 g of diethyl 2-aminomalonate and 22 g of a 50% aqueous ammonium chloride solution.[4]

  • Heating: Heat the mixture to reflux at 100°C for 2 hours. The use of ammonium chloride helps to provide a high concentration of the ammonia nucleophile.

  • Isolation: After the reaction period, cool the mixture to room temperature. The product will precipitate as a white solid.

  • Filtration and Drying: Collect the solid product by filtration. Wash the filter cake with a small amount of cold water. Dry the solid with hot air at 60°C for 8 hours to yield the final product.[4]

  • Expected Outcome: This protocol typically yields approximately 10.2 g (87%) of white, crystalline 2-aminopropanediamide.[4]

Method 2: Amination of a 2-Chloromalonate Derivative

This alternative route utilizes a halo-malonate derivative and ammonium carbonate as the ammonia source.[5] This method is particularly useful if 2-chloromalonate esters are more readily available or cost-effective.

Experimental Protocol: Synthesis of 2-Aminopropanediamide from 2-Chloromalonate

  • Reaction Setup: In a suitable reaction vessel, add 117 g of an ethyl 2-chloromalonate derivative to 450 mL of water.[5]

  • Addition of Reagent: Add 57.6 g of ammonium carbonate to the mixture. Ammonium carbonate serves as both the aminating agent and a base to neutralize the HCl byproduct.

  • Controlled Heating: Heat the reaction system to 50-60°C and maintain this temperature for 6-8 hours, monitoring the reaction by TLC or LC-MS.[5] A subsequent heating period at a slightly higher temperature (e.g., 65°C for 2 hours) can be employed to ensure the reaction goes to completion.[5]

  • Workup and Isolation: Upon completion, concentrate the reaction solution to approximately one-third of its original volume under reduced pressure.

  • Crystallization: Cool the concentrated solution to induce crystallization. Collect the resulting solid by filtration and dry to obtain the final product.

Comparative Analysis of Precursor Synthesis Routes
ParameterMethod 1: AmmonolysisMethod 2: Amination
Starting Material Diethyl 2-Aminomalonate2-Chloromalonate Ester
Key Reagents Aqueous Ammonium ChlorideAmmonium Carbonate, Water
Reaction Temperature 100°C (Reflux)50-65°C
Reaction Time ~2 hours6-10 hours
Reported Yield ~87%[4]~87%[5]
Key Advantage Shorter reaction time.Milder temperature conditions.

Primary Synthesis: Condensation to Form the Pyrazinone Ring

With pure 2-aminopropanediamide in hand, the final step is the cyclocondensation with methylglyoxal. Methylglyoxal is a 1,2-dicarbonyl compound that readily reacts with the two nitrogen atoms of the precursor to form the dihydropyrazine ring.

Causality Behind Experimental Choices:

  • Solvent: The reaction is typically performed in an aqueous or alcoholic solvent to ensure solubility of the reactants.

  • pH Control: The condensation reaction rate is pH-dependent. Mildly basic conditions, often achieved by adding a base like sodium or potassium hydroxide, can facilitate the initial nucleophilic attack and subsequent cyclization.[1]

  • Temperature: Gentle heating is often sufficient to drive the reaction to completion without promoting side reactions or degradation of the product.

  • Methylglyoxal Reactivity: It is critical to recognize that methylglyoxal in aqueous solution exists in equilibrium with its hydrate and dihydrate forms.[6] This equilibrium can affect the concentration of the reactive dicarbonyl species. Using a fresh, high-quality source of methylglyoxal (often supplied as a 40% aqueous solution) is essential for reproducibility.

G Start Combine 2-Aminopropanediamide & Methylglyoxal in Solvent Adjust_pH Adjust to Mildly Basic pH (e.g., with NaOH) Start->Adjust_pH Heat Heat Gently (e.g., 50-70°C) Adjust_pH->Heat Monitor Monitor Reaction Progress (TLC / LC-MS) Heat->Monitor Monitor->Heat Incomplete Cool Cool Reaction Mixture to Room Temperature Monitor->Cool Reaction Complete Isolate Isolate Product (Filtration) Cool->Isolate Purify Purify by Recrystallization Isolate->Purify

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.